molecular formula C6H6N4O B1417627 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one CAS No. 55457-17-5

2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Cat. No.: B1417627
CAS No.: 55457-17-5
M. Wt: 150.14 g/mol
InChI Key: HXEKFHWAIWTJQU-UHFFFAOYSA-N
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Description

2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-8-5-2-3-7-10(5)6(11)9-4/h2-3H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEKFHWAIWTJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a]triazine core is a privileged heterocyclic system in medicinal chemistry and drug discovery. As a purine isostere, this scaffold has been extensively investigated for its potential to modulate the activity of various biological targets, including kinases and other enzymes.[1] The unique arrangement of nitrogen atoms in the fused ring system allows for a multitude of hydrogen bonding interactions and diverse substitution patterns, making it an attractive framework for the design of novel therapeutic agents. This guide provides a detailed exploration of a fundamental synthetic route to a key member of this family: 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one. The methodologies presented herein are grounded in established chemical principles and aim to provide researchers with a robust and reproducible approach to accessing this valuable molecular entity.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one is most effectively approached through the construction of the triazinone ring onto a pre-existing pyrazole scaffold. This strategy, known as annelation, is a common and reliable method for the preparation of fused heterocyclic systems. Our retrosynthetic analysis identifies 3-amino-5-methylpyrazole as the logical and commercially available starting material. The key transformation involves a cyclocondensation reaction to introduce the C4-carbonyl and N3 nitrogen of the triazine ring.

Retrosynthesis target 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one intermediate Cyclocondensation Precursor target->intermediate Triazinone Ring Formation start 3-amino-5-methylpyrazole intermediate->start Activation/Functionalization Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_structures A 3-amino-5-methylpyrazole C 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one A->C Heat A_struct B Urea B->C B_struct C_struct plus + arrow

References

Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. For researchers engaged in the synthesis, characterization, and application of novel pharmaceutical agents, a comprehensive understanding of a molecule's spectroscopic signature is paramount. This document serves as a detailed reference, offering predicted data, interpretation insights, and standardized protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of the title compound.

Introduction: The Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a]triazine core is a nitrogen-rich heterocyclic system that has garnered considerable attention from medicinal chemists.[1] This scaffold is recognized as a bioisostere of purines, suggesting its potential to interact with biological targets that recognize purine-based structures.[1] Consequently, derivatives of pyrazolo[1,5-a]triazine are actively investigated for a range of therapeutic applications. The precise characterization of these molecules is the foundation of any drug discovery program, and spectroscopic methods are the cornerstone of this characterization.

This guide focuses on a specific derivative, 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one (CAS 55457-17-5), providing a predictive but robust spectroscopic profile to aid researchers in its identification and analysis.

MS_Fragmentation M [M]⁺˙ m/z = 150 F1 [M - CO]⁺˙ m/z = 122 M->F1 - CO F2 [M - N₂]⁺˙ m/z = 122 M->F2 - N₂ F3 [M - CH₃CN]⁺˙ m/z = 109 M->F3 - CH₃CN

References

An In-Depth Technical Guide to 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a]triazine core, a nitrogen-rich heterocyclic system, has garnered significant attention within the medicinal chemistry and drug discovery landscape.[1] Its structural resemblance to endogenous purines allows it to act as a bioisostere, interacting with biological targets that recognize purine-based structures. This mimicry has propelled the investigation of pyrazolo[1,emsp]triazine derivatives across a spectrum of therapeutic areas, most notably in oncology and immunology.[1][2] This guide focuses on a specific derivative, 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, providing a comprehensive overview of its known chemical and physical properties, synthetic pathways, and its potential role in the development of novel therapeutics.

Physicochemical Properties of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Precise experimental data for the physical properties of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one are not extensively reported in publicly available literature. However, based on its chemical structure and data for related compounds, we can infer certain characteristics.

PropertyValueSource
CAS Number 55457-17-5[3][4]
Molecular Formula C₆H₆N₄O[3]
Molecular Weight 150.138 g/mol [3]
Melting Point Not available
Boiling Point Not available
Solubility Expected to have some solubility in polar organic solvents.

Spectroscopic Characterization

Synthesis of the Pyrazolo[1,5-a]triazine Core: A Methodological Overview

While a specific, detailed experimental protocol for the synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one is not explicitly described in the reviewed literature, the general synthesis of the pyrazolo[1,5-a][4][5][6]triazine scaffold is well-established. A common and effective method involves the cyclization of a substituted 5-aminopyrazole precursor.

One general approach involves the reaction of a 5-aminopyrazole with a suitable reagent to introduce the remaining atoms of the triazine ring. For instance, the synthesis of 2-thioxo-1H-pyrazolo[1,5-a][4][5][6]triazin-4-ones often starts with the reaction of 5-aminopyrazoles with ethoxycarbonyl isothiocyanate.[1] The resulting thiourea intermediate is then cyclized under basic conditions.[1]

General_Synthesis_of_Pyrazolo_1_5_a_triazines cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 5-Aminopyrazole 5-Aminopyrazole Thiourea_Intermediate Thiourea Intermediate 5-Aminopyrazole->Thiourea_Intermediate Reaction Cyclizing_Agent Cyclizing Agent (e.g., Isothiocyanate) Cyclizing_Agent->Thiourea_Intermediate Pyrazolo_triazine Pyrazolo[1,5-a]triazine Core Thiourea_Intermediate->Pyrazolo_triazine Cyclization (Basic Conditions)

Figure 1: A generalized workflow for the synthesis of the pyrazolo[1,5-a]triazine core.

Chemical Reactivity and Stability

The pyrazolo[1,5-a]triazine system is a stable aromatic scaffold. The reactivity is influenced by the electron-withdrawing nature of the nitrogen atoms in the triazine ring and the electron-donating nature of the pyrazole ring. Electrophilic substitution reactions are likely to occur on the pyrazole ring, while nucleophilic substitutions may be favored on the triazine ring, particularly if leaving groups are present. The lone pairs on the nitrogen atoms also provide sites for potential coordination with metal ions.

Relevance in Drug Discovery and Development

The pyrazolo[1,5-a]triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous derivatives with a wide range of biological activities.

Kinase Inhibition: A Prominent Application

A significant area of interest for pyrazolo[1,5-a]triazine derivatives is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of the pyrazolo[1,5-a]triazine core to ATP (adenosine triphosphate), the primary substrate for kinases, allows these compounds to act as competitive inhibitors, blocking the kinase's activity.

Kinase_Inhibition cluster_Kinase Kinase Active Site ATP_Binding_Site ATP Binding Site Substrate Substrate ATP_Binding_Site->Substrate Phosphorylates ATP ATP ATP->ATP_Binding_Site Binds Pyrazolo_triazine_Inhibitor Pyrazolo[1,5-a]triazine Inhibitor Pyrazolo_triazine_Inhibitor->ATP_Binding_Site Competitively Binds (Inhibition) Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Downstream Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Leads to

Figure 2: Mechanism of competitive kinase inhibition by a pyrazolo[1,5-a]triazine derivative.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyrazolo[1,5-a]triazine and related pyrazolo[1,5-a]pyrimidine derivatives.[2] These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. Their efficacy is often linked to their ability to inhibit specific kinases that are overactive in cancer cells.

Experimental Protocols: A Representative Synthetic Approach

As a specific protocol for 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one is not available, a general procedure for a related class of compounds, 2-thioxo-1H-pyrazolo[1,5-a][4][5][6]triazin-4-ones, is provided below to illustrate the synthetic strategy.

Synthesis of 2-thioxo-1H-pyrazolo[1,5-a][4][5][6]triazin-4-ones [1]

  • Step 1: Formation of the Thiourea Intermediate.

    • To a solution of a 5-aminopyrazole derivative in a suitable solvent (e.g., ethyl acetate or dimethylformamide), add an equimolar amount of ethoxycarbonyl isothiocyanate.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude N-carbetoxythiourea intermediate.

  • Step 2: Cyclization.

    • Dissolve the crude intermediate in a suitable solvent such as ethanol.

    • Add a base (e.g., sodium ethoxide or aqueous sodium hydroxide) to the solution.

    • Heat the reaction mixture at reflux until the cyclization is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with an appropriate acid.

    • Collect the precipitated product by filtration, wash with a suitable solvent, and dry to afford the 2-thioxo-1H-pyrazolo[1,5-a][4][5][6]triazin-4-one.

Conclusion and Future Directions

2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific physicochemical and spectral data for this particular derivative are limited in the current literature, the broader family of pyrazolo[1,5-a]triazines has been extensively studied, demonstrating promising activity as kinase inhibitors and anticancer agents. Future research should focus on the detailed characterization of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one and the evaluation of its biological activity. The development of efficient and scalable synthetic routes will be crucial for enabling further investigation and potential clinical development of this and related compounds. The versatility of the pyrazolo[1,5-a]triazine scaffold ensures that it will remain an area of active research in the quest for novel and effective therapeutic agents.

References

mechanism of action of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one and Its Congeners

Authored by: A Senior Application Scientist

Preamble: Navigating the Known and the Unknown

The pyrazolo[1,5-a]triazine scaffold is a significant pharmacophore in modern medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a bioisosteric substitute.[1] This core has been extensively explored, leading to the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] While the broader class of pyrazolo[1,5-a]triazines has been the subject of numerous studies, specific information regarding the is not extensively detailed in the current body of literature.

This guide, therefore, adopts a dual approach. Firstly, it will provide a comprehensive overview of the established mechanisms of action for structurally related pyrazolo[1,5-a]triazine derivatives. Secondly, based on this evidence, it will propose a putative mechanism of action for 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one and outline a rigorous experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the exploration of novel therapeutic agents.

Part 1: The Mechanistic Landscape of Pyrazolo[1,5-a]triazines

The therapeutic potential of the pyrazolo[1,5-a]triazine core stems from its ability to interact with a variety of biological targets. The accumulated research points towards two primary mechanisms of action for derivatives of this scaffold: protein kinase inhibition and disruption of microtubule dynamics .

Protein Kinase Inhibition: A Privileged Target

The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, has demonstrated significant potential as a source of protein kinase inhibitors.[3][4] Given the bioisosteric relationship between these scaffolds and purines, it is logical that pyrazolo[1,5-a]triazines also target the ATP-binding pocket of protein kinases.[1]

Several classes of kinases have been identified as targets for pyrazolo[1,5-a]triazine derivatives:

  • Cyclin-Dependent Kinases (CDKs): Certain derivatives have shown potent inhibition of CDKs, which are key regulators of the cell cycle.[2] By targeting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR): The EGFR/AKT signaling pathway is a critical driver of cell proliferation and survival in many cancers.[5] Pyrazolo-triazolopyrimidine derivatives have been shown to inhibit EGFR activation, leading to downstream suppression of the AKT and ERK1/2 pathways.[5]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K pathway is central to cellular processes such as cell growth, proliferation, and survival.[6] Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of PI3Kδ, with potential applications in inflammatory and autoimmune diseases.[6]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Visualizing Kinase Inhibition

tubulin_inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Pyrazolo_triazine 2-methyl-1H,4H-pyrazolo [1,5-a]triazin-4-one Pyrazolo_triazine->Microtubule_Polymerization Inhibits Pyrazolo_triazine->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Cell_Division Cell_Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis experimental_workflow cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Target Validation & Mechanistic Studies cluster_2 Phase 3: Cellular & In Vivo Confirmation Phenotypic_Screening Phenotypic Screening (e.g., Anti-proliferative Assay) Kinase_Panel_Screening Broad Kinase Panel Screening (e.g., 400+ kinases) Phenotypic_Screening->Kinase_Panel_Screening If active Hit_Identification Hit Identification (Primary Targets) Kinase_Panel_Screening->Hit_Identification IC50_Determination IC50 Determination (Dose-Response Curves) Hit_Identification->IC50_Determination Binding_Assay Direct Binding Assay (e.g., SPR, ITC) IC50_Determination->Binding_Assay Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA, Western Blot) Binding_Assay->Cellular_Target_Engagement Pathway_Analysis Downstream Pathway Analysis (Phospho-protein arrays) Cellular_Target_Engagement->Pathway_Analysis Cell_Based_Assays Cell-Based Assays (Cell Cycle, Apoptosis) Pathway_Analysis->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies

References

The Pyrazolo[1,5-a]triazine Scaffold: A Privileged Heterocycle for Purine Analogue-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Quest for Purine Mimicry in Therapeutics

The purine core, a fundamental component of nucleic acids and a plethora of essential cofactors, represents a cornerstone of biological function. Consequently, enzymes that metabolize purines and their derivatives, such as kinases, are critical nodes in cellular signaling. The dysregulation of these enzymes is a hallmark of numerous pathologies, most notably cancer. This has driven a sustained effort in medicinal chemistry to develop purine analogues that can act as competitive inhibitors, effectively highjacking these vital cellular processes for therapeutic gain.

The pyrazolo[1,a]triazine scaffold has emerged as a particularly successful purine bioisostere.[1][2][3] Its nitrogen-rich heterocyclic core effectively mimics the hydrogen bonding patterns and electronic properties of natural purines like adenine, enabling it to bind to the ATP-binding sites of various enzymes.[1][4] This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of pyrazolo[1,5-a]triazine derivatives, with a particular focus on their role as kinase inhibitors in oncology.

Strategic Synthesis of the Pyrazolo[1,5-a]triazine Core

The construction of the pyrazolo[1,5-a]triazine ring system is typically achieved through the cyclocondensation of a 5-aminopyrazole precursor with a suitable dielectrophilic partner. This modular approach allows for the introduction of diverse substituents at various positions, facilitating the exploration of structure-activity relationships (SAR).

A common and effective synthetic route begins with the preparation of substituted 5-aminopyrazoles, which can then be cyclized to form the target heterocyclic system.[5] For instance, the reaction of a 3-oxopropanenitrile with a hydrazine derivative can yield the requisite 5-aminopyrazole intermediate. Subsequent reaction with a one-carbon dielectrophile, such as an orthoester or a carboxylic anhydride, leads to the formation of the pyrazolo[1,5-a]triazine ring.[1]

Representative Synthetic Protocol: Synthesis of a Generic Pyrazolo[1,5-a]triazine Derivative

This protocol outlines a generalized, two-step procedure for the synthesis of a pyrazolo[1,5-a]triazine derivative, starting from a β-ketonitrile.

Step 1: Synthesis of the 5-Aminopyrazole Intermediate

  • Reaction Setup: To a solution of the starting β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the 5-aminopyrazole intermediate.

Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]triazine Core

  • Reaction Setup: The 5-aminopyrazole intermediate (1.0 eq) is suspended in a suitable orthoester, such as triethyl orthoformate (which also acts as the reagent) or in a high-boiling solvent like N,N-dimethylformamide (DMF) with the addition of the orthoester (1.5 eq).

  • Reaction Conditions: The mixture is heated to a high temperature, typically 120-150 °C, for 4-8 hours.

  • Work-up and Isolation: After cooling, the product often precipitates from the reaction mixture and can be isolated by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

G cluster_0 Step 1: 5-Aminopyrazole Synthesis cluster_1 Step 2: Cyclocondensation β-Ketonitrile β-Ketonitrile Reaction1 Reflux β-Ketonitrile->Reaction1 Hydrazine Hydrazine Hydrazine->Reaction1 5-Aminopyrazole 5-Aminopyrazole Reaction1->5-Aminopyrazole Reaction2 High Temp. 5-Aminopyrazole->Reaction2 Orthoester Orthoester Orthoester->Reaction2 Pyrazolo[1,5-a]triazine Pyrazolo[1,5-a]triazine Reaction2->Pyrazolo[1,5-a]triazine

Caption: General Synthetic Workflow for Pyrazolo[1,5-a]triazines.

Biological Activity: Targeting the Kinome and Beyond

The primary therapeutic interest in pyrazolo[1,5-a]triazine derivatives lies in their ability to act as potent inhibitors of various protein kinases.[1] Their structural resemblance to the purine core of ATP allows them to compete for the enzyme's active site, thereby blocking its catalytic activity.

Cyclin-Dependent Kinase (CDK) Inhibition: A Major Therapeutic Avenue

CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle. Their aberrant activity is a common feature of many cancers, making them attractive targets for anticancer drug development.[6] Several pyrazolo[1,5-a]triazine derivatives have demonstrated potent inhibitory activity against various CDKs.

For example, a series of novel pyrazolo[1,5-a][1][2][5]triazine derivatives were designed and synthesized as CDK2 inhibitors. Among them, compounds 9f and 10c exhibited the most potent CDK2 inhibition with IC50 values of 1.85 µM and 2.09 µM, respectively.[6] Molecular docking studies revealed that these compounds effectively bind to the roscovitine binding site of the CDK2 enzyme.[6]

More recently, new indolyl and 7-aza-indolyl pyrazolo[1,5-a]‐1,3,5‐triazine derivatives have been identified as potent CDK7 inhibitors.[5] Eight of the thirty-three synthesized derivatives showed significant cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cell lines, with IC50 values ranging from 0.19 to 1.58 µM.[5] These compounds were shown to induce apoptosis, disrupt the cell cycle, and inhibit cell migration in PDAC models.[5]

G Pyrazolo[1,5-a]triazine Pyrazolo[1,5-a]triazine CDK/Cyclin Complex CDK/Cyclin Complex Pyrazolo[1,5-a]triazine->CDK/Cyclin Complex Inhibits Apoptosis Apoptosis Pyrazolo[1,5-a]triazine->Apoptosis Induces Substrate Protein Substrate Protein CDK/Cyclin Complex->Substrate Protein Phosphorylates ATP ATP ATP->CDK/Cyclin Complex Binds Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cell Cycle Progression Cell Cycle Progression Phosphorylated Substrate->Cell Cycle Progression Promotes

Caption: Mechanism of Action of Pyrazolo[1,5-a]triazine CDK Inhibitors.

Inhibition of Other Kinases and Biological Targets

The versatility of the pyrazolo[1,5-a]triazine scaffold extends beyond CDK inhibition. Structure-based design has led to the development of potent inhibitors of protein kinase CK2, with some derivatives exhibiting picomolar potency.[7][8] CK2 is another crucial kinase implicated in cancer cell growth and survival.

Furthermore, certain pyrazolo[1,5-a]-1,3,5-triazine derivatives have been shown to act as tubulin polymerization inhibitors, displaying antiproliferative activity in colorectal cancer cell lines.[9] This demonstrates the broad applicability of this scaffold in targeting different aspects of cancer cell biology.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyrazolo[1,5-a]triazine core has provided valuable insights into the structural requirements for potent biological activity. Key positions for substitution include the C2, C4, and C7 positions of the heterocyclic ring system.

For CDK7 inhibitors, it has been observed that substituents at the C2 position and on the exocyclic nitrogen are crucial for enhancing selectivity over other CDKs.[5] In the case of CDK2 inhibitors, the nature of the substituent at the C4 position significantly influences the inhibitory potency.

The following table summarizes the activity of selected pyrazolo[1,5-a]triazine derivatives against various cancer cell lines, highlighting the impact of different substituents on their cytotoxic effects.

CompoundTarget/Cell LineIC50 (µM)Reference
Derivative 1b SUIT 2.28 (PDAC)0.2 - 1.6[5]
Derivative 1c SUIT 2.28 (PDAC)0.2 - 1.6[5]
Compound 9f CDK21.85[6]
Compound 10c CDK22.09[6]
Compound 4 Leukemia0.32[10]
Compound 4 Colon Cancer0.49-0.89[10]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrazolo[1,5-a]triazine derivatives against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Specific peptide substrate for the kinase

    • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

    • Test compounds (pyrazolo[1,5-a]triazine derivatives) dissolved in DMSO

    • Kinase reaction buffer

    • Detection reagents (e.g., phosphospecific antibody for ELISA, or scintillation fluid for radiometric assays)

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in the kinase reaction buffer.

    • In a microplate, add the kinase and the test compound (or DMSO as a vehicle control).

    • Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazolo[1,5-a]triazine derivatives for a specific duration (e.g., 48 or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Future Perspectives and Conclusion

The pyrazolo[1,5-a]triazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility as a purine analogue allows for the targeting of a wide range of enzymes, with kinase inhibition being a particularly promising area. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinases to minimize off-target effects and improve the therapeutic index.

  • Exploring New Targets: Investigating the potential of pyrazolo[1,5-a]triazine derivatives to inhibit other classes of enzymes that bind purine-based substrates.

  • Combination Therapies: Evaluating the synergistic effects of pyrazolo[1,5-a]triazine-based kinase inhibitors with other anticancer agents.

  • Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

The Pyrazolo[1,5-a]triazine Scaffold: A Privileged Heterocycle for the Design of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]triazine nucleus, a purine bioisostere, has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of potent and selective enzyme inhibitors.[1][2][3][4] Its unique physicochemical properties and structural resemblance to endogenous purines render it an ideal scaffold for targeting a wide range of enzymes implicated in various pathological conditions, most notably in oncology and inflammatory diseases.[2][4] This technical guide provides a comprehensive overview of the discovery and development of pyrazolo[1,5-a]triazine-based enzyme inhibitors, with a particular focus on their application as inhibitors of Cyclin-Dependent Kinases (CDKs), Thymidine Phosphorylase (TP), and Protein Kinase CK2. We will delve into the rationale behind targeting these enzymes, the evolution of structure-activity relationships (SAR), and detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents.

The Pyrazolo[1,5-a]triazine Core: A Foundation for Bioisosteric Design

The pyrazolo[1,5-a]triazine scaffold is a bicyclic heteroaromatic system that serves as a bioisostere of purine.[1][2][3] This bioisosteric relationship is fundamental to its success in enzyme inhibitor design, as it allows these synthetic molecules to mimic the interactions of natural purine-containing substrates and cofactors, such as ATP, within the active sites of various enzymes.[1][2] The nitrogen-rich core of the pyrazolo[1,5-a]triazine ring system provides multiple points for hydrogen bonding and other non-covalent interactions, which are crucial for achieving high-affinity binding to target enzymes.[5]

Caption: Bioisosteric relationship between the pyrazolo[1,5-a]triazine and purine scaffolds.

Targeting the Cell Cycle: Pyrazolo[1,5-a]triazine-Based Cyclin-Dependent Kinase (CDK) Inhibitors

The aberrant activity of Cyclin-Dependent Kinases (CDKs) is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[4][6] The pyrazolo[1,5-a]triazine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective CDK inhibitors, acting as ATP-competitive antagonists.[5][6][7][8]

Rationale for CDK Inhibition

CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[4] Dysregulation of CDK activity, often through overexpression of cyclins or loss of endogenous inhibitors, leads to uncontrolled cell proliferation, a defining characteristic of cancer.[6] Therefore, pharmacological inhibition of CDKs presents a promising strategy to induce cell cycle arrest and apoptosis in cancer cells.[1]

Discovery and SAR of Pyrazolo[1,5-a]triazine CDK Inhibitors

A significant breakthrough in this area was the discovery that pyrazolo[1,5-a]triazine bioisosteres of the purine-based CDK inhibitor (R)-roscovitine exhibit enhanced potency and selectivity.[1][7][8] Structure-activity relationship (SAR) studies have revealed several key structural features that govern the inhibitory activity of this class of compounds:

  • Substitution at the C2 and C4 positions: Modifications at these positions are crucial for modulating potency and selectivity against different CDK isoforms.[5]

  • The exocyclic nitrogen: This nitrogen atom is often involved in critical hydrogen bond interactions with the hinge region of the kinase domain.[5]

  • Substitution at the C8 position: While less critical for selectivity, modifications at this position can influence overall potency and pharmacokinetic properties.[5]

For instance, novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]triazine derivatives have demonstrated remarkable cytotoxicity in pancreatic ductal adenocarcinoma (PDAC) models, with IC50 values in the sub-micromolar range.[5] These compounds were shown to induce apoptosis and disrupt the cell cycle, highlighting their therapeutic potential.[5]

CompoundTarget Cell LineIC50 (µM)Reference
1b SUIT 2.28 (PDAC)0.2 - 1.6[5]
1g SUIT 2.28 (PDAC)0.2 - 1.6[5]
9f CDK21.85[6]
10c CDK22.09[6]

Table 1: Inhibitory activities of selected pyrazolo[1,5-a]triazine-based CDK inhibitors.

CDK_Inhibition_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Design Bioisosteric Design (Purine Mimicry) Synthesis Synthesis of Pyrazolo[1,5-a]triazine Derivatives Design->Synthesis Enzyme_Assay CDK Enzyme Inhibition Assay Synthesis->Enzyme_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Enzyme_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay SAR Structure-Activity Relationship (SAR) Analysis Apoptosis_Assay->SAR Docking Molecular Docking Studies SAR->Docking Docking->Design Iterative Design

Caption: A generalized workflow for the discovery and optimization of pyrazolo[1,5-a]triazine-based CDK inhibitors.

Experimental Protocol: CDK7 Inhibition Assay

The following is a representative protocol for assessing the inhibitory activity of pyrazolo[1,5-a]triazine derivatives against CDK7, a key transcriptional regulator.

  • Preparation of Reagents:

    • Recombinant human CDK7/Cyclin H/MAT1 complex.

    • Biotinylated peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II).

    • ATP.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Add 5 µL of 2X CDK7/Cyclin H/MAT1 enzyme solution to each well of a 384-well plate.

    • Add 2.5 µL of test compound at various concentrations (typically in a 10-point dose-response curve).

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X solution of ATP and biotinylated peptide substrate.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

  • Detection:

    • Transfer 10 µL of the reaction mixture to a streptavidin-coated plate.

    • Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind.

    • Wash the plate to remove unbound components.

    • Add a europium-labeled anti-phosphoserine antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add enhancement solution and read the time-resolved fluorescence.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Targeting Tumor Angiogenesis: Pyrazolo[1,5-a]triazine-Based Thymidine Phosphorylase (TP) Inhibitors

Thymidine Phosphorylase (TP) is an enzyme that plays a crucial role in pyrimidine metabolism and is also an important factor in tumor angiogenesis, growth, and metastasis.[9][10] This makes it a compelling target for the development of novel anticancer agents.

Rationale for TP Inhibition

TP, also known as platelet-derived endothelial cell growth factor (PD-ECGF), promotes angiogenesis by catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. The product, 2-deoxy-D-ribose, has been shown to be a potent chemoattractant for endothelial cells, thereby promoting the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10] Inhibition of TP is therefore a promising strategy to suppress tumor angiogenesis and growth.[9]

Discovery and SAR of Pyrazolo[1,5-a]triazine TP Inhibitors

Inspired by the structure of the known TP inhibitor 7-deazaxanthine (7DX), researchers have successfully designed and synthesized a series of pyrazolo[1,5-a]triazine-based TP inhibitors.[9][10] Key findings from SAR studies include:

  • The pyrazolo[1,5-a]triazin-2-thioxo-4-one scaffold: This core structure has been found to be particularly effective for TP inhibition.[9]

  • Substitution at the C8 position: The introduction of a phenyl ring at this position significantly enhances inhibitory activity.[10]

  • Substituents on the C8-phenyl ring: Electron-withdrawing groups, such as a pentafluorosulfur group at the para position, can dramatically increase potency.[9]

One of the most potent compounds identified, bearing a para-substituted pentafluorosulfur group, exhibited an IC50 value of 0.04 µM, which is approximately 800 times more potent than the lead compound 7DX.[9] Mechanistic studies revealed that this compound acts as a non-competitive inhibitor, suggesting it binds to an allosteric site on the enzyme.[9]

CompoundScaffoldIC50 (µM)Inhibition TypeReference
7DX (Lead) 7-Deazaxanthine32-[9]
17p Pyrazolo[1,5-a]triazin-2-thioxo-4-one0.04Non-competitive[9]

Table 2: Comparison of the inhibitory potency of a pyrazolo[1,5-a]triazine-based TP inhibitor with the lead compound.

Synthetic Protocol: Annulation of the 1,3,5-Triazine Ring onto a Pyrazole Scaffold

A common and effective method for the synthesis of the pyrazolo[1,5-a]triazine nucleus involves the annulation of a 1,3,5-triazine ring onto a pre-existing pyrazole scaffold.[9][10]

  • Starting Material: 3-amino-4-cyanopyrazole.

  • Step 1: Reaction with an Isothiocyanate: The aminopyrazole is reacted with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) in a suitable solvent such as DMF to form a thiourea derivative.

  • Step 2: Cyclization: The thiourea intermediate is then cyclized by heating with a condensing agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to afford the pyrazolo[1,5-a]triazin-2-thioxo-4-one core structure.

  • Step 3: Further Functionalization: The resulting scaffold can be further modified at various positions through standard organic transformations to generate a library of analogues for SAR studies.

Targeting Pro-survival Signaling: Pyrazolo[1,5-a]triazine-Based Protein Kinase CK2 Inhibitors

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a wide range of human cancers. It plays a critical role in promoting cell growth, proliferation, and survival by phosphorylating a vast number of substrates involved in various signaling pathways.

Rationale for CK2 Inhibition

The anti-apoptotic and pro-survival functions of CK2 make it an attractive target for cancer therapy. Inhibition of CK2 can sensitize cancer cells to apoptosis induced by other chemotherapeutic agents and can also directly inhibit tumor growth.

Structure-Based Design of Pyrazolo[1,5-a]triazine CK2 Inhibitors

Utilizing a structure-based drug design approach, researchers have developed potent pyrazolo[1,5-a]triazine-based inhibitors of CK2.[11] X-ray crystallography of CK2 in complex with lead compounds has provided valuable insights into the binding mode of these inhibitors, enabling the rational design of more potent analogues.[11] This structure-guided optimization has led to the discovery of inhibitors with picomolar potency against CK2 and micromolar cytotoxic activity in various cancer cell lines.[11]

CK2_Signaling CK2 Protein Kinase CK2 Substrates Phosphorylation of Pro-survival Substrates CK2->Substrates Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Proliferation Promotion of Cell Proliferation Substrates->Proliferation Inhibitor Pyrazolo[1,5-a]triazine CK2 Inhibitor Inhibitor->CK2

Caption: Simplified signaling pathway illustrating the role of Protein Kinase CK2 and its inhibition by pyrazolo[1,5-a]triazine-based compounds.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]triazine scaffold has unequivocally demonstrated its value as a privileged platform for the design of potent and selective enzyme inhibitors. The successful development of inhibitors against a diverse range of targets, including CDKs, TP, and CK2, underscores the versatility of this heterocyclic system. The bioisosteric relationship with purines provides a rational starting point for inhibitor design, and the amenability of the scaffold to chemical modification allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Exploration of new enzyme targets: The potential of the pyrazolo[1,5-a]triazine scaffold is far from exhausted, and its application to other enzyme families is a promising avenue for future drug discovery.

  • Development of isoform-selective inhibitors: For enzyme families with multiple isoforms, achieving high selectivity is crucial to minimize off-target effects and enhance the therapeutic window.

  • Preclinical and clinical development: Promising lead compounds will need to be advanced through rigorous preclinical and clinical studies to assess their safety and efficacy in relevant disease models and ultimately in human patients.

References

Technical Guide: A Framework for the Preliminary Screening of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for a Privileged Scaffold

In the landscape of modern drug discovery, particularly in oncology, the pyrazolo[1,5-a]triazine core represents a privileged scaffold. Its structural resemblance to endogenous purines allows it to function as a bioisostere, making it an ideal starting point for designing inhibitors that target ATP-binding sites.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, including Cyclin-Dependent Kinases (CDKs) and Casein Kinase 2 (CK2), which are critical regulators of cell cycle and proliferation.[2][3] The strategic rationale for investigating a novel derivative like 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one is therefore grounded in a high probability of interaction with therapeutically relevant targets within the human kinome.

This guide provides a comprehensive, field-proven framework for the initial biochemical and cellular characterization of this compound. It is designed not as a rigid set of instructions, but as a logical, self-validating workflow that moves from broad, high-throughput biochemical assessment to the initial validation of cellular activity. Each step is chosen to build upon the last, ensuring that resources are focused on a compound with a verifiable mechanism of action and a tangible therapeutic potential.

Part 1: Initial Target Hypothesis & Biochemical Potency Assessment

The journey begins with a clear, testable hypothesis. Given that the pyrazolo[1,5-a]triazine scaffold is a known "hinge-binder" for many protein kinases, our primary hypothesis is that 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one will exhibit inhibitory activity against one or more protein kinases.[4][5] The initial screening phase is therefore designed to test this hypothesis across a representative panel of kinases and quantify the potency of any observed inhibition.

Experimental Design: High-Throughput Kinase Activity Assay

For the primary screen, a robust, sensitive, and high-throughput biochemical assay is paramount. The ADP-Glo™ Kinase Assay is selected for this purpose. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction, which is directly proportional to kinase activity.[6] Its luminescent readout offers high sensitivity and a broad dynamic range, making it ideal for identifying even modest inhibitors from a primary screen.[7]

Workflow for Primary Biochemical Screening

G cluster_0 Phase 1: Biochemical Screening Compound_Prep Compound Serial Dilution (2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one) Assay_Plate Plate Kinase, Substrate, & Compound Compound_Prep->Assay_Plate Transfer to assay plate Kinase_Rxn Initiate Kinase Reaction (Add ATP) Assay_Plate->Kinase_Rxn Stop_Rxn Stop Reaction & Deplete Remaining ATP (ADP-Glo™ Reagent) Kinase_Rxn->Stop_Rxn Incubate Detection Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) Stop_Rxn->Detection Readout Read Luminescence (Plate Reader) Detection->Readout Incubate Data_Analysis Calculate % Inhibition & Determine IC50 Values Readout->Data_Analysis

Caption: High-level workflow for the primary biochemical kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates to increase throughput.

A. Reagents & Materials:

  • 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • Recombinant Kinases (e.g., CDK2/CycA, CK2, CDK7/CycH/MAT1)

  • Kinase-specific peptide substrates

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well assay plates

B. Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at a top concentration of 1 mM. Dispense 50 nL of each concentration into the assay plate wells. Include wells for positive control (Staurosporine) and vehicle control (DMSO only).

  • Kinase/Substrate Addition: Prepare a master mix containing the specific kinase and its corresponding substrate in kinase buffer. Add 5 µL of this mix to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately assessed.[8]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Presentation & Interpretation

The raw luminescence data is converted to percent inhibition relative to the controls. These values are then plotted against the compound concentration to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated.

Table 1: Hypothetical Biochemical Screening Results

Target Kinase IC₅₀ (nM) of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one IC₅₀ (nM) of Staurosporine (Control)
CDK2/Cyclin A 85 15
CDK7/Cyclin H/MAT1 2,500 50
CK2 150 120
PIM1 >10,000 75

| SRC | >10,000 | 20 |

Interpretation: The hypothetical data in Table 1 suggests that the compound is a potent inhibitor of CDK2/Cyclin A and a moderately potent inhibitor of CK2, with weak to no activity against CDK7, PIM1, and SRC. This initial profile suggests a degree of selectivity and provides a strong rationale for proceeding to cell-based assays.

Part 2: Cellular Activity & Cytotoxicity Profiling

A potent biochemical inhibitor is only therapeutically relevant if it can cross the cell membrane and engage its target in a complex cellular environment.[9] Therefore, the next critical step is to assess the compound's effect on the viability of cancer cells.

Experimental Design: Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[13]

Detailed Protocol: MTT Cell Viability Assay

A. Reagents & Materials:

  • Human cancer cell line (e.g., HCT116 - colon cancer, a line often sensitive to cell cycle inhibitors)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Test Compound, Staurosporine, and DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Clear, flat-bottomed 96-well cell culture plates

B. Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. Visually confirm the formation of purple formazan crystals in the vehicle control wells.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation & Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal effective concentration (EC₅₀) or growth inhibition (GI₅₀) is determined from the resulting dose-response curve.

Table 2: Hypothetical Cellular Viability Results

Cell Line EC₅₀ (µM) of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

| HCT116 (Colon Cancer) | 0.55 |

Interpretation: An EC₅₀ of 0.55 µM (550 nM) in a cell-based assay is consistent with the biochemical potency observed against CDK2 (IC₅₀ = 85 nM). This correlation between biochemical potency and cellular activity is a crucial validation point. It suggests the compound is cell-permeable and effectively inhibits its intracellular target(s) to produce an anti-proliferative effect.

Part 3: Validating the Mechanism via Target Engagement

While the correlation between biochemical and cellular data is strong, it is not definitive proof that the observed cell killing is a direct result of inhibiting the primary target (e.g., CDK2). A target engagement assay provides direct evidence that the compound is binding to its intended target within the cell.[14][15] This step is critical for de-risking the compound and confirming its mechanism of action before advancing to more complex studies.[16]

Conceptual Framework: Cellular Thermal Shift Assay (CETSA®)

While a full protocol is beyond the scope of a preliminary screen, understanding the next logical step is crucial. CETSA® is a powerful technique that measures the thermal stabilization of a protein upon ligand binding. When a compound binds to its target protein, it typically increases the protein's melting temperature. By treating intact cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble (un-denatured) target protein via Western Blot or mass spectrometry, one can directly observe target engagement.[17][18]

Logical Flow from Screening to Target Validation

G cluster_1 Screening Cascade Biochem Biochemical Assay (Is it potent?) Cellular Cellular Assay (Is it active in cells?) Biochem->Cellular Confirms cell permeability Target Target Engagement (Does it hit the target in cells?) Cellular->Target Validates mechanism of action SAR Lead Optimization (SAR) (Can we make it better?) Target->SAR Provides confidence to proceed

Caption: The logical progression from initial screening to target validation.

Conclusion and Forward Path

This technical guide outlines a streamlined and scientifically rigorous workflow for the preliminary screening of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one. The process begins with a broad biochemical assessment to identify potent inhibitory activity, grounded in the scaffold's known kinase-binding properties.[1][2] This is followed by a crucial cellular assay to confirm that this biochemical potency translates into a functional, anti-proliferative effect.[10]

The hypothetical results presented—strong biochemical potency against CDK2 (IC₅₀ = 85 nM) and corresponding cellular activity in a relevant cancer cell line (EC₅₀ = 0.55 µM)—represent a highly successful outcome for a preliminary screen. Such a result provides a robust, data-driven foundation to justify the next steps in the drug discovery pipeline:

  • Confirming On-Target Activity: Performing target engagement assays like CETSA®.[16]

  • Selectivity Profiling: Screening against a broader panel of kinases to understand the selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.

By following this logical, multi-faceted approach, research teams can efficiently and confidently identify promising lead compounds, ensuring that only the most viable candidates are advanced toward preclinical development.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a]triazine heterocyclic system is a compound of significant interest within medicinal chemistry.[1] This nitrogen-rich scaffold is recognized as a bioisosteric analog of naturally occurring purines, such as adenine and guanine.[1] This structural similarity allows molecules based on this framework to interact with biological targets that typically bind purines, such as protein kinases. Consequently, the pyrazolo[1,5-a]triazine core has been extensively developed for a wide range of biological applications, most notably in the discovery of novel kinase inhibitors for oncology.[1]

Derivatives of this scaffold have demonstrated potent anti-proliferative and cytotoxic activities against various cancer cell lines.[2][3] For instance, novel pyrazolo[1,5-a]-1,3,5-triazine derivatives have been identified as effective inhibitors of Cyclin-dependent kinase 7 (CDK7), a promising target in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC).[2] Given this background, a systematic evaluation of new analogs, such as 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, is warranted to characterize their biological activity and therapeutic potential.

This document provides a comprehensive guide for researchers, outlining a strategic series of cell-based assays to characterize the anti-cancer properties of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one or similar novel derivatives. The protocols described herein are designed as a self-validating workflow, starting from broad cytotoxicity screening and progressively moving towards more specific mechanistic assays.

Experimental Workflow for Characterizing a Novel Pyrazolo[1,5-a]triazine Analog

A logical and efficient characterization of a novel compound involves a tiered approach. This workflow ensures that each experimental step informs the next, providing a comprehensive biological profile of the test agent.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Identification A Compound Preparation (Stock Solution in DMSO) B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) A->B Dose-response treatment C Apoptosis Induction Assay (e.g., Caspase-Glo 3/7 Assay) B->C Based on GI50 values D Cell Migration Assay (e.g., Wound Healing Assay) B->D Use sub-lethal concentrations E Cell-Based Kinase Inhibition Assay C->E If apoptosis is confirmed

Figure 1: A tiered experimental workflow for characterizing novel anti-cancer compounds.

Part 1: Cell Viability and Cytotoxicity Screening

The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and to quantify its potency. The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in a relevant cancer cell line, such as the pancreatic cancer cell line PANC-1.[5][6]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • PANC-1 cells (or other adherent cancer cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS)[5]

  • 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well clear, flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture PANC-1 cells to approximately 70-80% confluency.[5]

    • Trypsinize and resuspend the cells in complete medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[7]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations or vehicle control (medium with DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Data Analysis:

  • Subtract the average absorbance of the medium-only blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the logarithmic concentration of the compound.

  • Use non-linear regression analysis (sigmoidal dose-response) to determine the GI50 value.

ParameterDescription
GI50 The concentration of the compound that causes 50% inhibition of cell growth.
Vehicle Control Cells treated with the same concentration of DMSO as the highest compound concentration.
Blank Control Wells containing only culture medium, MTT, and solubilization solution.

Part 2: Investigating the Mechanism of Action

Once the cytotoxic potential of the compound is established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.

Protocol 2: Apoptosis Induction via Caspase-3/7 Activity

The Caspase-Glo® 3/7 Assay is a sensitive, luminescent-based method for the quantitative measurement of caspase-3 and -7 activity, which are key effectors in the apoptotic pathway.[1][8]

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[1] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[1][9]

G cluster_0 Apoptotic Signaling cluster_1 Caspase-Glo® 3/7 Assay A Apoptotic Stimulus (e.g., Test Compound) B Initiator Caspases (Caspase-8, Caspase-9) A->B C Effector Caspases (Caspase-3, Caspase-7) B->C D Cleavage of Cellular Substrates C->D F Pro-luminescent Substrate (DEVD-aminoluciferin) C->F Cleavage E Apoptosis D->E G Aminoluciferin + Light F->G Luciferase, ATP, O₂ H Luminescent Signal (Measured by Luminometer) G->H

Figure 2: The principle of apoptosis detection using the Caspase-Glo® 3/7 Assay.

Materials:

  • PANC-1 cells (or other relevant cell line)

  • Complete growth medium

  • 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

  • Caspase-Glo® 3/7 Assay System (e.g., Promega)

  • Sterile, opaque-walled 96-well plates (suitable for luminescence)

  • Positive control for apoptosis (e.g., Staurosporine)

Procedure:

  • Cell Seeding:

    • Seed 10,000 cells per well in 100 µL of complete medium into an opaque-walled 96-well plate.

    • Include wells for no-cell background, untreated cells (negative control), and positive control.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Treat cells with the test compound at concentrations around its predetermined GI50 value (e.g., 0.5x, 1x, and 2x GI50).

    • Treat designated positive control wells with an appropriate concentration of Staurosporine (e.g., 1 µM).

    • Include vehicle-treated wells as a negative control.

    • Incubate for a suitable duration to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[1]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[8]

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence value from the no-cell background wells from all other readings.

  • Calculate the fold change in caspase activity relative to the vehicle-treated control:

    • Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

  • Present the data as a bar graph showing the fold change in caspase activity for each treatment condition. A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Part 3: Assessing Impact on Cancer Cell Migration

In addition to inducing cell death, effective anti-cancer agents may also inhibit metastasis by impeding cell migration. The wound healing, or "scratch," assay is a straightforward and widely used method to study collective cell migration in vitro.[2][10]

Protocol 3: Wound Healing (Scratch) Assay

This protocol assesses the effect of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one on the ability of a confluent monolayer of cancer cells to migrate and close a simulated "wound."

Principle: A cell-free gap is created in a confluent cell monolayer. The ability of the cells at the edge of the gap to migrate and close this "wound" over time is monitored via microscopy. The rate of closure is used as a measure of cell migration.[10]

Materials:

  • PANC-1 cells (or other adherent cell line)

  • Complete growth medium

  • Low-serum medium (e.g., DMEM with 1% FBS)

  • 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

  • Mitomycin C (optional, to inhibit cell proliferation)

  • Sterile 12-well or 24-well plates

  • Sterile p200 pipette tip

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells into a 12-well plate at a density that will form a fully confluent monolayer within 24 hours.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Creating the Wound:

    • Once the monolayer is confluent, gently aspirate the growth medium.

    • Using a sterile p200 pipette tip, make a straight scratch down the center of the well.[10] Apply consistent pressure to ensure a clean, cell-free gap.

    • Wash the wells twice with sterile PBS to remove dislodged cells and debris.

  • Compound Treatment and Imaging:

    • Replace the PBS with low-serum medium containing the test compound at non-lethal concentrations (e.g., 0.1x and 0.25x GI50) or a vehicle control. Low-serum conditions are used to minimize cell proliferation.

    • Optional: To completely exclude the effect of proliferation, pre-treat cells with Mitomycin C (e.g., 10 µg/mL) for 2 hours before creating the wound.

    • Immediately place the plate on the microscope stage and capture the first image of the scratch (T=0). Use reference marks on the plate to ensure the same field of view is imaged each time.

    • Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[10]

Data Analysis:

  • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point for each condition.

  • Calculate the percentage of wound closure at each time point relative to the initial wound area (T=0):

    • % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] x 100

  • Plot the % Wound Closure against time for each treatment condition. A reduction in the rate of wound closure in compound-treated wells compared to the vehicle control indicates an inhibitory effect on cell migration.

Treatment GroupExpected Outcome for an Anti-Migratory Compound
Vehicle Control Progressive closure of the wound over time.
Test Compound Significantly slower rate of wound closure compared to the vehicle control.

Part 4: Preliminary Target Engagement Assessment

Given that the pyrazolo[1,5-a]triazine scaffold is a known "privileged structure" for kinase inhibitors, a logical next step is to investigate whether 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one functions by inhibiting a specific protein kinase.[1] Cell-based kinase assays measure the activity of a kinase within its native cellular environment.

Protocol 4: Cell-Based Kinase Phosphorylation Assay (General Workflow)

This protocol provides a general framework for assessing the inhibition of a specific kinase pathway (e.g., CDK7) in cells by measuring the phosphorylation of a downstream substrate via Western Blot.

Principle: A specific kinase phosphorylates downstream target proteins. By treating cells with an inhibitor and then measuring the phosphorylation status of a known substrate, one can determine if the kinase has been inhibited. A decrease in the phosphorylated form of the substrate, without a change in the total amount of the substrate protein, indicates target engagement and inhibition.[11]

Materials:

  • Cancer cell line known to have active signaling of the target kinase (e.g., PANC-1 for CDK7)[2]

  • Complete growth medium

  • 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-substrate and anti-total-substrate

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western Blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., 0.5x, 1x, 2x GI50) or vehicle control for a short duration (e.g., 2-6 hours) to observe direct effects on signaling.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probing for Total Protein:

    • Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate protein to serve as a loading control.

Data Analysis:

  • Quantify the band intensities for both the phosphorylated and total protein for each sample.

  • Normalize the phospho-protein signal to the total protein signal.

  • A dose-dependent decrease in the normalized phospho-protein signal in the compound-treated samples compared to the vehicle control indicates inhibition of the upstream kinase.

References

Application Notes & Protocols for the Evaluation of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo-Triazine Scaffold as a Promising Kinase Inhibitor

The pyrazolo[1,5-a]triazine core is a nitrogen-rich heterocyclic system that has garnered significant interest from medicinal chemists.[1] This scaffold is considered a bioisosteric substitute for purines, the fundamental components of ATP, making it an excellent candidate for the development of ATP-competitive kinase inhibitors.[2] While specific data on 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one is emerging, the broader class of pyrazolo[1,5-a]pyrimidines and related pyrazolo-triazines has demonstrated potent inhibitory activity against a range of protein kinases implicated in diseases such as cancer.[3][4][5]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases.[3] Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of drug discovery efforts. The pyrazolo-triazine scaffold provides a rigid framework that can be chemically modified to achieve high potency and selectivity for specific kinase targets.[4] This document provides a comprehensive guide for researchers to evaluate the potential of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one or related analogs as kinase inhibitors, covering both in vitro enzymatic assays and cell-based functional assays.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Derivatives of the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]-1,3,5-triazine scaffolds typically function as ATP-competitive inhibitors.[2][3] This means they bind to the active site of the kinase, directly competing with the endogenous ATP substrate. The unique structural features of these heterocyclic systems allow them to mimic the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and inhibiting downstream signaling.[4] The specific kinase targets and the potency of inhibition will depend on the substitution patterns around the core scaffold.

PART 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound, such as 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, against a specific protein kinase. A common approach is a fluorescence-based assay that measures the amount of ADP produced as a result of the kinase's phosphotransferase activity.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay as an example)

This protocol is adapted from commercially available assays that quantify kinase activity by measuring ADP production.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP produced into a luminescent signal. The intensity of the light signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase buffer (specific to the kinase being tested)

  • 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one (or other test compounds)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a typical IC50 determination, a 10-point, 3-fold serial dilution is recommended.

  • Kinase Reaction Setup:

    • Prepare a kinase/substrate mixture in the appropriate kinase buffer. The final concentration of the kinase and substrate should be optimized for the specific assay.

    • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase/substrate mixture to each well.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase buffer at a concentration appropriate for the target kinase (often at or near the Km for ATP).

    • Add the ATP solution to each well to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined amount of time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate as recommended (e.g., 30-60 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative In Vitro Kinase Inhibition Data

The following table presents hypothetical IC50 values for 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one against a panel of cancer-related kinases. This data is for illustrative purposes only.

Kinase TargetHypothetical IC50 (nM)
CDK250
GSK3β250
Pim-175
BTK>10,000
EGFR>10,000

PART 2: Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for determining the efficacy of a kinase inhibitor in a more physiologically relevant context.[6][7] These assays can measure the compound's ability to engage its target within the cell and inhibit downstream signaling pathways, ultimately affecting cellular processes like proliferation or survival.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the inhibitor suggests anti-proliferative effects.

Materials:

  • Cancer cell line with a known dependence on the target kinase.

  • Complete cell culture medium.

  • 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one.

  • Positive control inhibitor.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear-bottom cell culture plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and positive control wells.

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

Hypothetical Kinase Signaling Pathway

G cluster_0 Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Target Kinase Target Kinase Signaling Cascade->Target Kinase Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Cell Proliferation Cell Proliferation Downstream Substrate->Cell Proliferation Inhibitor Inhibitor Inhibitor->Target Kinase

Caption: A simplified diagram of a kinase signaling pathway that can be targeted by an inhibitor.

Experimental Workflow for Kinase Inhibitor Evaluation

G cluster_0 Kinase Inhibitor Evaluation Workflow Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Cell-Based Assay Cell-Based Assay IC50 Determination->Cell-Based Assay GI50 Determination GI50 Determination Cell-Based Assay->GI50 Determination Lead Optimization Lead Optimization GI50 Determination->Lead Optimization

Caption: A flowchart outlining the key steps in the evaluation of a potential kinase inhibitor.

References

Application Notes & Protocols: A Guide to In Vivo Evaluation of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction & Scientific Rationale

The pyrazolo[1,5-a]triazine scaffold represents a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry. As bioisosteric substitutes for natural purines, these structures are adept at interacting with a wide array of biological targets.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimetabolic effects.[1][2] Notably, recent research has highlighted their potential as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer.[1] For instance, different pyrazolotriazine derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K), both critical targets in oncology.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing foundational in vivo studies for the novel compound 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one . The transition from in vitro assays to whole-animal models is a critical step in the drug discovery pipeline. It is essential for evaluating the systemic efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of a therapeutic candidate in a complex biological environment, which cannot be replicated by cell-based experiments alone.[5]

The protocols outlined herein are designed to be robust and adaptable, providing a framework for generating the pivotal data required to advance a promising compound toward clinical development. All procedures must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals, such as those established by an Institutional Animal Care and Use Committee (IACUC)[6], and reported according to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparency and reproducibility.[7][8][9]

Section 2: Preclinical Strategy: Model Selection

The selection of an appropriate animal model is contingent on the compound's hypothesized mechanism of action, which should be informed by prior in vitro screening data (e.g., kinase profiling, anti-proliferative assays, or anti-inflammatory screens). Based on the activities of the parent scaffold, the most probable therapeutic avenues for 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one are oncology and inflammation .

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Model Selection cluster_2 Phase 3: Specific Model Implementation vitro_data In Vitro Data for 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one decision Primary Activity Observed? vitro_data->decision oncology Oncology Models decision->oncology  Anti-proliferative / Kinase Inhibition inflammation Inflammation Models decision->inflammation  Cytokine Inhibition / Anti-inflammatory   xenograft Xenograft (CDX/PDX) - Efficacy in human tumor context - Requires immunodeficient mice oncology->xenograft syngeneic Syngeneic Model - Evaluates immuno-oncology effects - Requires immunocompetent mice oncology->syngeneic lps_model LPS-Induced Model - Acute systemic inflammation - Rapid, high-throughput inflammation->lps_model cia_model Collagen-Induced Arthritis (CIA) - Chronic autoimmune inflammation - Models rheumatoid arthritis inflammation->cia_model G acclimate Acclimatize Mice (e.g., C57BL/6, n=3/group) fast Fast Overnight (if PO dosing) acclimate->fast dose_iv Dose Group 1 (IV) (e.g., 2 mg/kg) fast->dose_iv dose_po Dose Group 2 (PO) (e.g., 10 mg/kg) fast->dose_po blood Serial Blood Sampling (e.g., saphenous vein) dose_iv->blood dose_po->blood timepoints Timepoints: Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h blood->timepoints process Process Blood to Plasma (Store at -80°C) blood->process analysis LC-MS/MS Analysis (Quantify Compound Concentration) process->analysis calc Calculate PK Parameters (Cmax, Tmax, AUC, T½, F%) analysis->calc

References

Application Notes and Protocols for the Formulation of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in Biological Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Pyrazolotriazinone

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a recognized purine isostere that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[3] Derivatives of this heterocyclic system have shown promise as potent inhibitors of various protein kinases, positioning them as valuable candidates for therapeutic development, particularly in oncology.[1][2][4][5] 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one is a member of this promising class of compounds. To rigorously evaluate its biological activity and therapeutic potential, appropriate formulation for both in vitro and in vivo studies is paramount.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one. This document outlines detailed protocols for solubilization, stability assessment, and the preparation of vehicles for preclinical evaluation, grounded in established scientific principles and best practices.

Compound Profile: 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

A thorough understanding of the physicochemical properties of a compound is the foundation of successful formulation development.

PropertyValueSource
Chemical Formula C₆H₆N₄O--INVALID-LINK--
Molecular Weight 150.14 g/mol --INVALID-LINK--
CAS Number 55457-17-5--INVALID-LINK--
Appearance Likely a solid powderInferred from similar compounds
Predicted Solubility Poorly soluble in water; likely soluble in DMSOBased on the heterocyclic structure

Part 1: In Vitro Formulation - Preparing Stock and Working Solutions

For most in vitro cell-based and biochemical assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Rationale: A high-concentration stock solution allows for minimal solvent addition to the final assay medium, thereby reducing the risk of solvent-induced artifacts. 10 mM is a standard starting concentration for screening compounds.

Materials:

  • 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 g / 1000 mL) * 150.14 g/mol * (1000 mg / 1 g) = 1.50 mg

  • Weighing: Accurately weigh 1.50 mg of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of high-purity DMSO to the tube.

  • Mixing: Securely cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions

Rationale: Working solutions are prepared by diluting the DMSO stock into the appropriate aqueous-based cell culture medium or assay buffer. It is critical to maintain a final DMSO concentration below 0.5% (v/v) in most cell-based assays to avoid cytotoxicity.

Procedure:

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the final desired concentration. This minimizes pipetting errors and reduces the chance of precipitation. For example, to prepare a 10 µM working solution from a 10 mM stock:

    • Prepare an intermediate 1 mM solution by diluting the 10 mM stock 1:10 in DMSO or the final assay buffer.

    • Prepare the final 10 µM working solution by diluting the 1 mM intermediate 1:100 in the final assay buffer.

  • Solvent Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the assay medium as the test samples.

Part 2: Stability and Solubility Assessment

The stability and solubility of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in your experimental system are critical for data reliability.

Protocol 3: Kinetic Solubility Determination in Aqueous Buffers

Rationale: Determining the kinetic solubility in your assay buffer will help define the upper concentration limit for your experiments and avoid compound precipitation.

Materials:

  • 10 mM DMSO stock solution of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

  • Phosphate-buffered saline (PBS), pH 7.4

  • Assay-specific buffer

  • 96-well plate (UV-transparent for spectrophotometric methods)

  • Plate reader or HPLC system

Procedure:

  • Prepare a dilution series: In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock into the aqueous buffer of choice (e.g., PBS) to achieve a range of final concentrations (e.g., 200 µM down to 1.56 µM). Keep the final DMSO concentration constant across all wells (e.g., 2%).

  • Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours), allowing for equilibration.

  • Analysis:

    • Nephelometry/Turbidimetry: Measure the turbidity of each well using a plate reader. The concentration at which a significant increase in turbidity is observed indicates the limit of kinetic solubility.

    • HPLC-UV: After incubation, centrifuge the plate to pellet any precipitate. Analyze the supernatant from each well by HPLC with UV detection to quantify the amount of compound remaining in solution. The highest concentration that remains fully dissolved is the kinetic solubility.

Protocol 4: Preliminary Stability Assessment in Aqueous Solution

Rationale: This protocol provides a framework to assess the stability of the compound in aqueous buffer over time, which is crucial for interpreting results from prolonged experiments.

Procedure:

  • Sample Preparation: Prepare a solution of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in the desired aqueous buffer at a concentration below its determined kinetic solubility.

  • Incubation: Aliquot the solution and incubate at relevant temperatures (e.g., room temperature, 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately analyze it. A freshly prepared solution should be used as the time 0 reference.

  • Quantification: Use a validated analytical method, such as HPLC-UV, to quantify the concentration of the parent compound at each time point.[6][7][8][9] A decrease in the peak area of the parent compound over time indicates degradation.

Part 3: In Vivo Formulation Strategies

The poor aqueous solubility of many pyrazolotriazinone derivatives necessitates the use of specific vehicle formulations for in vivo administration. The choice of vehicle depends on the route of administration (e.g., oral, intravenous, intraperitoneal) and must be well-tolerated by the animal model.[10][11]

Recommended Vehicle Components for Poorly Soluble Compounds:
ComponentFunctionTypical Concentration
DMSO Primary solubilizing agent< 10%
PEG 400 Co-solvent20-60%
Tween 80 / Kolliphor EL Surfactant/Emulsifier1-10%
Saline or PBS Aqueous vehicleq.s. to final volume
Carboxymethylcellulose (CMC) Suspending agent (for oral suspensions)0.5-2%
Protocol 5: Example Formulation for Oral Administration

Rationale: This formulation uses a combination of a co-solvent and a surfactant to maintain the compound in solution or as a fine dispersion upon administration.

Example Formulation (for a 10 mg/kg dose in a mouse, dosing volume 10 mL/kg):

  • Final Concentration: 1 mg/mL

Materials:

  • 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one powder

  • DMSO

  • PEG 400

  • Tween 80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh Compound: For 10 mL of formulation, weigh 10 mg of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one.

  • Initial Solubilization: Dissolve the compound in 0.5 mL of DMSO (5% of final volume). Vortex until fully dissolved.

  • Add Co-solvent: Add 4.0 mL of PEG 400 (40% of final volume). Vortex until the solution is homogenous.

  • Add Surfactant: Add 0.5 mL of Tween 80 (5% of final volume). Vortex thoroughly.

  • Final Dilution: Add 5.0 mL of sterile saline to bring the total volume to 10 mL. Vortex until a clear solution or a uniform, fine dispersion is formed.

  • Administration: This formulation should be prepared fresh daily. Before administration, visually inspect for any precipitation.

Visualizing the Workflow

Diagram 1: In Vitro Solution Preparation Workflow

G compound Weigh Compound (1.50 mg) dmso Add DMSO (1.0 mL) compound->dmso vortex Vortex/Sonicate to Dissolve Completely dmso->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot & Store at -80°C stock->aliquot dilution Serial Dilution in Assay Buffer stock->dilution working Final Working Solution (<0.5% DMSO) dilution->working assay Perform Biological Assay working->assay

Caption: Workflow for preparing stock and working solutions.

Diagram 2: In Vivo Oral Formulation Workflow

G weigh Weigh Compound dissolve_dmso Dissolve in DMSO (e.g., 5%) weigh->dissolve_dmso add_peg Add PEG 400 (e.g., 40%) dissolve_dmso->add_peg add_tween Add Tween 80 (e.g., 5%) add_peg->add_tween add_saline Add Saline to Final Volume add_tween->add_saline final_formulation Final Oral Formulation add_saline->final_formulation administer Administer to Animal Model final_formulation->administer

Caption: Workflow for preparing an oral formulation.

Conclusion and Best Practices

The successful biological evaluation of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one hinges on meticulous formulation development. The protocols outlined in these application notes provide a robust starting point for your investigations. It is imperative to empirically determine the solubility and stability of this specific compound in your experimental systems to ensure the generation of accurate and reproducible data. Always begin with small-scale formulation tests to confirm solubility and compatibility before preparing larger batches for extensive studies.

References

Application Notes & Protocols: The Emerging Role of Pyrazolo[1,5-a]triazin-4-one Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]triazine scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential as a core component of novel anti-cancer agents. Derivatives of this scaffold, including 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, have been identified as potent inhibitors of various protein kinases that are critical regulators of cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth exploration of the mechanism of action, key molecular targets, and practical applications of these compounds in cancer research. We present detailed, field-proven protocols for evaluating their cytotoxic effects, target engagement, and cellular impact, designed for researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold in Kinase Inhibition

Fused heterocyclic ring systems are a cornerstone of modern drug discovery, and the pyrazolo[1,5-a]triazine nucleus has garnered substantial attention for its versatile biological activities.[1][2] Structurally, it acts as a bioisostere for purines, enabling it to compete with adenosine triphosphate (ATP) for the binding pocket of numerous protein kinases.[3][4] Dysregulation of protein kinase activity is a hallmark of cancer, driving uncontrolled cell growth and survival. Consequently, small-molecule kinase inhibitors based on the pyrazolo[1,5-a]triazine scaffold have emerged as promising candidates for targeted cancer therapy.[3][5]

These compounds have demonstrated efficacy against a range of malignancies by targeting key kinases involved in cell cycle regulation and transcriptional control. Notably, derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7) and Casein Kinase II (CK2), offering new therapeutic avenues for aggressive cancers such as pancreatic ductal adenocarcinoma (PDAC) and various solid tumors.[5][6] This guide will detail the scientific rationale and experimental methodologies for investigating the anticancer properties of this promising compound class.

Mechanism of Action: Targeting Critical Oncogenic Pathways

The primary anticancer mechanism of pyrazolo[1,5-a]triazine derivatives is their function as ATP-competitive inhibitors of specific protein kinases. By occupying the ATP-binding site, these compounds prevent the phosphorylation of downstream substrates, thereby disrupting essential cellular signaling pathways that cancer cells rely upon.

Inhibition of Cyclin-Dependent Kinase 7 (CDK7)

CDK7 is a master regulator of the cell cycle and transcription. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs like CDK1 and CDK2.[6][7] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for initiating transcription of many genes, including key oncogenes.[6] Pyrazolo[1,5-a]triazine derivatives have shown potent inhibitory activity against CDK7, leading to cell cycle arrest and apoptosis in cancer models, particularly in PDAC.[6][8]

CDK7_Pathway cluster_nucleus Nucleus Compound Pyrazolo[1,5-a]triazine Derivative CDK7 CDK7 Compound->CDK7 Inhibition TFIIH TFIIH Complex CDK7->TFIIH part of CDK1_2 CDK1/CDK2 CDK7->CDK1_2 Phosphorylates & Activates (as CAK) RNAPII RNA Pol II TFIIH->RNAPII Phosphorylates pRNAPII p-RNA Pol II (Active) Transcription Oncogene Transcription (e.g., MYC) pRNAPII->Transcription pCDK1_2 p-CDK1/CDK2 (Active) CellCycle Cell Cycle Progression pCDK1_2->CellCycle

Caption: CDK7 Inhibition Pathway by Pyrazolo[1,5-a]triazine Derivatives.

Inhibition of Casein Kinase II (CK2)

CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer. It plays a crucial role in promoting cell growth, proliferation, and survival by phosphorylating a vast number of substrates involved in DNA repair, cell cycle control, and apoptosis suppression (e.g., by inhibiting pro-apoptotic proteins). Structure-based drug design has led to the development of pyrazolo[1,5-a][4][5][6]triazine derivatives as potent and selective CK2 inhibitors, demonstrating cytotoxic activity in prostate and colon cancer cell lines.[5]

CK2_Pathway cluster_downstream Downstream Effects Compound Pyrazolo[1,5-a]triazine Derivative CK2 Protein Kinase CK2 Compound->CK2 Inhibition NFkB NF-κB Pathway CK2->NFkB Activates PI3K_AKT PI3K/AKT Pathway CK2->PI3K_AKT Activates Apoptosis Apoptosis CK2->Apoptosis Suppresses Proliferation Cell Proliferation & Survival NFkB->Proliferation PI3K_AKT->Proliferation

Caption: CK2 Inhibition Pathway by Pyrazolo[1,5-a]triazine Derivatives.

Summary of Biological Activity

The cytotoxic potential of pyrazolo[1,5-a]triazine and related pyrazolotriazine derivatives has been evaluated across a diverse panel of human cancer cell lines. The data consistently show potent activity, with IC₅₀ values often in the nanomolar to low micromolar range.

Compound Class/DerivativeCancer Cell LineCancer TypeIC₅₀ (µM)Key Target(s)Reference
Indolyl Pyrazolo[1,5-a]triazinePANC-1, PATU-TPancreatic (PDAC)~0.1 - 10CDK7[6][8]
Pyrazolo[1,5-a][4][5][6]triazineProstate, ColonProstate, ColonMicromolar rangeCK2[5]
Pyrazolo[4,3-e]...triazine (3b)MCF-7Breast (ER+)~0.2NF-κB, mTOR[9][10]
Pyrazolo[4,3-e]...triazine (3b)MDA-MB-231Breast (Triple-Negative)~0.4NF-κB, mTOR[9][10]
Pyrazolo[4,3-e]...triazine (MM131)PC-3Prostate~0.17CDK, BTK, AKT[11][12]
Pyrazolo[4,3-e]...triazine (MM137)BxPC-3Pancreatic~0.18AKT2[13][14]

Experimental Protocols

The following protocols provide a framework for the initial characterization of pyrazolo[1,5-a]triazin-4-one derivatives in a cancer research setting.

Protocol 1: Cell Viability Assessment via MTT Assay

This colorimetric assay is a robust and widely used method to quantify the cytotoxic or cytostatic effects of a compound on cancer cells. It measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[15]

Causality Behind Choices:

  • Cell Seeding Density: 5,000-10,000 cells/well is chosen to ensure cells are in a logarithmic growth phase and do not become confluent during the assay period, which could confound results.[15]

  • Incubation Time (72h): A 72-hour incubation period is often used to allow for effects on cell division to become apparent, capturing the impact over multiple cell cycles.[13]

  • MTT Reagent: MTT is reduced to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells only. This enzymatic conversion is the basis for quantifying viability.[15]

  • DMSO Solubilization: DMSO is a powerful solvent required to fully dissolve the water-insoluble formazan crystals, allowing for accurate spectrophotometric measurement.[15]

MTT_Workflow start Start seed 1. Seed Cells (96-well plate, 5k-10k cells/well) start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add Compound (Serial dilutions + Vehicle Control) incubate1->treat incubate2 4. Incubate 72h treat->incubate2 add_mtt 5. Add MTT Solution (e.g., 20 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Remove Media, Add DMSO (150 µL/well) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability, Plot IC₅₀) read->analyze end End analyze->end

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: In a 96-well flat-bottom plate, seed cancer cells at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Include wells for vehicle control and blank (medium only).

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach firmly.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]triazin-4-one derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours under the same conditions.[13]

  • MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results on a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.

Causality Behind Choices:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. The FITC conjugate allows for fluorescent detection.[13]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It only enters cells with compromised membrane integrity (late apoptotic and necrotic cells), where it intercalates with DNA.[16]

  • Combined Staining: Using both stains allows for the clear separation of cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (rarely primary)

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method or brief trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at >670 nm.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the pro-apoptotic effect of the compound.[12][13]

Concluding Remarks

The pyrazolo[1,5-a]triazin-4-one scaffold is a validated and highly promising platform for the development of novel kinase inhibitors for cancer therapy. Its derivatives have demonstrated potent and specific activity against key oncogenic drivers like CDK7 and CK2. The protocols detailed herein provide a standardized approach for researchers to characterize the anticancer properties of these molecules, from initial cytotoxicity screening to elucidating their mechanism of action. Further investigation into structure-activity relationships, selectivity profiling, and in vivo efficacy is warranted to advance these compounds towards clinical application.

References

A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Sensitive Quantification of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust, sensitive, and validated analytical method for the quantification of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, a novel heterocyclic compound of interest in pharmaceutical development, within human plasma. The method leverages the selectivity and sensitivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Sample preparation is streamlined using a simple and effective protein precipitation protocol. The method has been rigorously validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification suitable for pharmacokinetic and toxicokinetic studies.[1][2] This protocol provides drug development researchers with a reliable tool for assessing the systemic exposure of this new chemical entity in preclinical and clinical settings.

Introduction and Scientific Principles

The pyrazolo[1,5-a]triazine core is a heterocyclic scaffold that has been investigated for a range of biological activities.[3] As novel derivatives like 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one enter the drug development pipeline, establishing a reliable bioanalytical method is paramount for characterizing their pharmacokinetic (PK) profile. Accurate measurement of drug concentration in biological matrices such as plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining dosing regimens and assessing safety.

The chosen analytical technique, HPLC-MS/MS, is the gold standard for small-molecule quantification in complex biological samples.[4] Its power lies in a dual-separation mechanism:

  • Chromatographic Separation (HPLC): The High-Performance Liquid Chromatography system physically separates the analyte of interest from endogenous plasma components (lipids, proteins, salts) based on its physicochemical properties as it passes through an analytical column.[5] This step is crucial for reducing matrix interference.

  • Mass-based Separation and Detection (MS/MS): The Tandem Mass Spectrometer provides an orthogonal level of specificity. The analyte is first ionized (e.g., via Electrospray Ionization - ESI), and a specific parent ion (precursor ion) corresponding to its mass-to-charge ratio (m/z) is selected. This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is a unique signature for the analyte, virtually eliminating false positives and enabling highly sensitive detection.[6]

This combination ensures that the method is not only sensitive enough to detect low concentrations of the drug but also selective enough to distinguish it from its metabolites and other interfering substances.[7]

Materials and Methods

Reagents and Equipment
  • Reference Standards: 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one (Analyte, >99% purity), Stable Isotope Labeled 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one-d3 (Internal Standard, IS).

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water. Formic Acid (LC-MS grade).

  • Biological Matrix: Drug-free, pooled human plasma (K2-EDTA as anticoagulant).

  • Equipment:

    • HPLC system (e.g., Agilent 1200 series or equivalent).

    • Tandem mass spectrometer with an ESI source (e.g., Sciex API 4000 or equivalent).

    • Analytical column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

    • Microcentrifuge, vortex mixer, precision pipettes.

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the Analyte and Internal Standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Perform serial dilutions of the Analyte primary stock with 50:50 (v/v) methanol/water to create working solutions for calibration curve standards (CS) and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) methanol/water.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the analytical column.[8][9]

  • Aliquot: Pipette 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the 100 ng/mL IS working solution to each tube and vortex briefly. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy and precision.

  • Precipitate: Add 400 µL of cold acetonitrile to each tube. The cold organic solvent denatures and precipitates the plasma proteins.

  • Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 300 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 10 µL of the supernatant into the HPLC-MS/MS system.

Alternative Protocol: Liquid-Liquid Extraction (LLE) For applications requiring cleaner extracts and potentially lower limits of detection, LLE is a superior alternative.[10][11] It separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility.[11]

  • To 100 µL of plasma containing IS, add 50 µL of 0.1 M sodium carbonate buffer to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes, then centrifuge for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for injection.

HPLC-MS/MS Instrumental Conditions

The instrumental parameters must be optimized to achieve symmetric peak shape, adequate retention, and maximum signal intensity.

Parameter Condition Rationale
HPLC System
ColumnZorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)C18 stationary phase provides excellent retention for moderately polar compounds like the analyte.
Mobile Phase A0.1% Formic Acid in WaterAcidification improves peak shape and promotes protonation for positive ion ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Flow Rate0.8 mL/minA standard flow rate for a 4.6 mm ID column, balancing run time and separation.
Gradient10% B to 90% B over 5 min; hold at 90% for 2 minGradient elution ensures that both early and late-eluting compounds are effectively separated.
Injection Volume10 µLA small volume minimizes potential column overload and matrix effects.
Column Temp40 °CElevated temperature reduces viscosity and can improve peak symmetry.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveESI is suitable for polar to moderately polar compounds; positive mode is chosen for nitrogen-containing heterocycles.
MRM TransitionsAnalyte: m/z 152.1 → 110.1; IS: m/z 155.1 → 113.1These are hypothetical transitions. They would be optimized by infusing the pure standard to find the most stable and intense precursor and product ions.
Ion Source Gas 150 psiNebulizer gas to assist in droplet formation.
Ion Source Gas 260 psiTurbo gas to aid in desolvation.
Curtain Gas30 psiPrevents neutral molecules from entering the mass analyzer.
Temperature550 °CHigh temperature ensures efficient desolvation of the mobile phase.
IonSpray Voltage5500 VThe high voltage applied to the ESI needle is essential for generating charged droplets.

Method Validation Summary

The method was validated following the FDA Guidance for Industry on Bioanalytical Method Validation.[1][12] All parameters met the pre-defined acceptance criteria, confirming the method is fit for its intended purpose.

Validation Parameter Result Acceptance Criteria
Linearity & Range 1.0 - 1000 ng/mL (r² > 0.998)Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mLS/N > 10; Accuracy ±20%; Precision ≤20%
Accuracy (at LLOQ, LQC, MQC, HQC) 94.5% - 106.2%Within ±15% of nominal (±20% at LLOQ)
Precision (Intra- & Inter-day) RSD ≤ 8.5%Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ)
Selectivity No interference at the retention times of analyte/ISNo significant interfering peaks in blank plasma
Matrix Effect IS-normalized factor: 0.95 - 1.08RSD of IS-normalized matrix factor ≤15%
Recovery Analyte: 88.2% - 95.1%Consistent, precise, and reproducible
Stability (Bench-top, Freeze-thaw, Long-term) Stable under all tested conditionsAnalyte concentration within ±15% of baseline

Visualizations and Workflows

Overall Bioanalytical Workflow

G cluster_0 Sample Handling cluster_1 Sample Preparation (PPT) cluster_2 Instrumental Analysis cluster_3 Data Processing A 1. Collect Biological Sample (Human Plasma) B 2. Store Sample (@ -80°C) A->B C 3. Aliquot 100 µL Plasma B->C D 4. Spike with Internal Standard C->D E 5. Add 400 µL Acetonitrile D->E F 6. Vortex & Centrifuge E->F G 7. Transfer Supernatant F->G H 8. Inject into HPLC-MS/MS G->H I 9. Chromatographic Separation H->I J 10. MS/MS Detection (MRM) I->J K 11. Integrate Peak Areas J->K L 12. Generate Calibration Curve K->L M 13. Quantify Unknowns L->M

Caption: High-level workflow from sample collection to final quantification.

Protein Precipitation Logic Diagram

G cluster_0 Process Steps cluster_1 Resulting Phases start Plasma Sample (Analyte + Proteins) step1 Add Acetonitrile (Solvent) start->step1 step2 Vortex (Mechanical Agitation) step1->step2 step3 Centrifuge (Force Separation) step2->step3 pellet Solid Pellet (Precipitated Proteins) step3->pellet Discard supernatant Clear Supernatant (Analyte in Solution) step3->supernatant Collect end_node Inject into LC-MS/MS supernatant->end_node

Caption: Rationale of the protein precipitation sample cleanup method.

Conclusion

The HPLC-MS/MS method detailed in this application note is demonstrated to be a reliable, accurate, and sensitive tool for the quantification of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in human plasma. The straightforward protein precipitation sample preparation allows for high throughput, making it well-suited for the analysis of large sample sets generated during drug development studies. This validated method can be confidently implemented by researchers to support the advancement of this compound through the pharmaceutical pipeline.

References

Application Notes and Protocols for the Experimental Design of Pyrazolo[1,5-a]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of Pyrazolo[1,5-a]triazine Derivatives

The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant attention for their potential as kinase inhibitors, particularly in the realm of oncology. Their mechanism often involves targeting key enzymes in signaling pathways that are dysregulated in cancer, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structural versatility of the pyrazolo[1,5-a]triazine core allows for fine-tuning of its pharmacological properties, making it a promising candidate for the development of novel therapeutics.

This guide provides a comprehensive experimental workflow for the preclinical evaluation of novel pyrazolo[1,5-a]triazine derivatives, from initial in vitro screening to mechanism of action studies and preliminary in vivo assessment. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a solid framework for their drug discovery efforts.

Diagram 1: Overall Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B C Target-Based Enzymatic Assays (e.g., Kinase Activity) A->C D Western Blot Analysis (Target Engagement & Pathway Modulation) B->D C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement) D->F G Pharmacokinetic (PK) Studies F->G H Xenograft/Orthotopic Tumor Models G->H I Pharmacodynamic (PD) Biomarker Analysis H->I

Caption: A streamlined workflow for the preclinical evaluation of pyrazolo[1,5-a]triazine derivatives.

Phase 1: Initial In Vitro Screening

The primary goal of this phase is to identify promising lead compounds from a library of newly synthesized pyrazolo[1,5-a]triazine derivatives. This is achieved through a combination of cell-based and target-based assays.

Protocol 1: Cell Viability Assay (MTT)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen helps to identify compounds with cytotoxic or cytostatic effects against cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[1,5-a]triazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the pyrazolo[1,5-a]triazine derivatives in complete growth medium.

  • Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Kinase Activity Assay

Rationale: Given that many pyrazolo[1,5-a]triazine derivatives are known to target kinases, a direct enzymatic assay is crucial to determine their inhibitory potential against specific kinases of interest (e.g., CDK2/cyclin A).

Materials:

  • Recombinant kinase (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., histone H1)

  • ATP

  • Kinase buffer

  • Pyrazolo[1,5-a]triazine derivatives

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the pyrazolo[1,5-a]triazine derivatives at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Calculate the IC50 value for kinase inhibition.

Phase 2: Elucidating the Mechanism of Action

Once lead compounds have been identified, the next step is to understand how they exert their effects at a molecular level.

Diagram 2: CDK-Mediated Cell Cycle Regulation Pathway

G G1 G1 Phase S S Phase G2 G2 Phase M M Phase CDK46 CDK4/6-Cyclin D Rb Rb CDK46->Rb CDK2E CDK2-Cyclin E CDK2E->S CDK2A CDK2-Cyclin A CDK2A->G2 CDK1B CDK1-Cyclin B CDK1B->M E2F E2F Rb->E2F E2F->S Promotes S-phase entry p21 p21/p27 p21->CDK2E p21->CDK2A Pyrazolo_derivative Pyrazolo[1,5-a]triazine Derivative Pyrazolo_derivative->CDK2A Inhibition

Caption: Inhibition of CDK2 by a pyrazolo[1,5-a]triazine derivative can lead to cell cycle arrest.

Protocol 3: Western Blot Analysis

Rationale: Western blotting allows for the detection of specific proteins in a sample. This can be used to assess the effect of the compound on the expression levels of target proteins and downstream signaling molecules. For example, inhibition of CDK2 would be expected to alter the phosphorylation status of its substrates.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Rb, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the pyrazolo[1,5-a]triazine derivative at its IC50 concentration for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Rationale: To determine if the cytotoxic effects of the compounds are due to cell cycle arrest, flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated cells

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the compound for 24-48 hours.

  • Harvest and fix the cells in 70% ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in G1, S, and G2/M phases.

Phase 3: Preliminary In Vivo Evaluation

Promising compounds with a well-defined mechanism of action should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a living organism.

Protocol 5: Murine Xenograft Model

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the anti-tumor efficacy of novel compounds in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Pyrazolo[1,5-a]triazine derivative formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the compound (e.g., via oral gavage or intraperitoneal injection) daily or as determined by PK studies.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

Data Presentation

Table 1: In Vitro Activity of Representative Pyrazolo[1,5-a]triazine Derivatives

Compound IDCell LineMTT IC50 (µM)CDK2/cyclin A IC50 (µM)
PZT-001MCF-71.20.05
PZT-002MCF-75.80.23
PZT-003HCT1160.90.03
PZT-004HCT116>101.5

Table 2: In Vivo Efficacy of PZT-003 in an HCT116 Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control20 mg/kg, p.o., QD1500 ± 250-
PZT-00320 mg/kg, p.o., QD600 ± 15060

Application Notes & Protocols for the Antiviral Evaluation of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolotriazines

The global threat of emerging and re-emerging viral diseases necessitates the continuous search for novel antiviral agents.[1][2] The pyrazolotriazine scaffold, a class of nitrogen-rich heterocyclic compounds, has garnered significant interest in medicinal chemistry due to its structural similarity to purine nucleosides.[3][4] This structural mimicry allows them to potentially interfere with the synthesis of viral nucleic acids or interact with key viral or host-cell enzymes essential for viral replication.[5][6] Derivatives of the broader pyrazolo[1,5-a]pyrimidine class have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in antiviral research. While specific data on this particular derivative is emerging, the protocols and methodologies outlined herein are based on established principles of antiviral drug discovery and the known biological activities of related pyrazolotriazine compounds.[9][10]

Rationale for Investigation

The pyrazolo[1,5-a]triazine core is a promising starting point for the development of novel therapeutics.[3] Research into similar heterocyclic systems has demonstrated their potential to inhibit viral replication. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of NAK kinases, which are host proteins involved in viral entry and replication of various RNA viruses.[11] Furthermore, other pyrazolotriazine derivatives have been synthesized and evaluated for their activity against a range of DNA and RNA viruses.[9][10] The exploration of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one is a logical progression in this field, aiming to identify a novel, potent, and selective antiviral agent.

Experimental Workflows for Antiviral Screening

The initial assessment of a novel compound's antiviral potential involves a multi-step process. This workflow is designed to first determine the cytotoxicity of the compound, followed by an evaluation of its ability to inhibit viral replication in a cell-based model.

Antiviral_Screening_Workflow cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: Mechanism of Action Studies A Compound Synthesis & Purity Analysis B Cytotoxicity Assay (e.g., MTT Assay) A->B Initial Safety Assessment C Antiviral Activity Assay (e.g., Plaque Reduction Assay) B->C Determine Non-Toxic Concentrations D Determination of Therapeutic Index (TI) C->D Calculate Selectivity E Time-of-Addition Assay D->E If TI is promising F Viral Entry/Fusion Assay E->F G Polymerase Inhibition Assay E->G

Caption: High-level workflow for the initial screening and characterization of novel antiviral compounds.

Part 1: Foundational Assays

Cytotoxicity Assessment

Before evaluating the antiviral activity of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, it is crucial to determine its cytotoxic effect on the host cells used for viral infection. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero, Huh-7, or A549 cells, depending on the virus of interest) into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium alone (cell control) and wells with solvent control (to account for any solvent-induced toxicity).

    • Incubate the plate for 48-72 hours (this duration should correspond to the length of the antiviral assay).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

    • Plot the percentage of cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).

Table 1: Hypothetical Cytotoxicity Data for 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Compound Concentration (µM)% Cell Viability
0 (Control)100
198
1095
2588
5075
7552
10030

From this data, the CC50 would be calculated to be approximately 78 µM.

Antiviral Activity Evaluation

Once the non-toxic concentration range of the compound is established, its ability to inhibit viral replication can be assessed. The plaque reduction assay is a classic and reliable method for quantifying the inhibition of viral infectivity.

Protocol: Plaque Reduction Assay

  • Cell Seeding and Infection:

    • Seed host cells in 6-well plates and grow to confluence.

    • Wash the cell monolayers with PBS and infect with the virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment and Overlay:

    • During the adsorption period, prepare various non-toxic concentrations of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in an overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose).

    • After adsorption, remove the viral inoculum and wash the cells with PBS.

    • Add 2 mL of the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

    • After incubation, fix the cells with a solution of 10% formaldehyde for at least 1 hour.

    • Remove the overlay and stain the cells with a 0.1% crystal violet solution to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.

Table 2: Hypothetical Antiviral Activity Data

Compound Concentration (µM)Average Plaque Count% Plaque Reduction
0 (Virus Control)800
16518.75
54247.5
102568.75
201087.5

From this data, the EC50 would be calculated to be approximately 5.5 µM.

Therapeutic Index

The therapeutic index (TI), also known as the selectivity index (SI), is a critical parameter that indicates the safety and potential utility of an antiviral compound. It is the ratio of the cytotoxic concentration to the effective concentration.

Calculation: TI = CC50 / EC50

A higher TI value indicates greater selectivity of the compound for inhibiting the virus over causing toxicity to the host cells. A TI greater than 10 is generally considered promising for further development.

Example Calculation: Using the hypothetical data above: TI = 78 µM / 5.5 µM = 14.2

Part 2: Elucidating the Mechanism of Action

Should 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one demonstrate a promising therapeutic index, the next logical step is to investigate its mechanism of action.

Mechanism_of_Action_Pathway cluster_0 Viral Replication Cycle cluster_1 Potential Inhibition Points A Viral Entry (Attachment & Fusion) B Uncoating A->B C Genome Replication (Polymerase Activity) B->C D Protein Synthesis C->D E Assembly & Egress D->E P1 2-methyl-1H,4H-pyrazolo [1,5-a]triazin-4-one P1->A P1->C

Caption: Potential points of inhibition for an antiviral compound within the viral life cycle.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

Protocol: Time-of-Addition Assay

  • Cell Infection:

    • Infect confluent cell monolayers in a multi-well plate with the virus.

  • Staggered Compound Addition:

    • Add 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one at a concentration of approximately 5-10 times its EC50 at different time points relative to the time of infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).

  • Quantification of Viral Yield:

    • At a fixed time point after infection (e.g., 24 hours), harvest the cell culture supernatant.

    • Quantify the viral yield using a suitable method, such as a plaque assay or quantitative PCR (qPCR) for the viral genome.

  • Data Interpretation:

    • If the compound is most effective when added before or at the time of infection, it likely targets an early stage, such as viral entry.

    • If the compound retains its activity when added several hours after infection, it likely targets a later stage, such as genome replication or protein synthesis.

Further Mechanistic Studies

Based on the results of the time-of-addition assay, more specific assays can be employed:

  • Viral Entry/Fusion Assays: To investigate the inhibition of viral attachment and entry into the host cell.

  • Polymerase Assays: To directly measure the inhibitory effect of the compound on the activity of viral RNA or DNA polymerase.

  • Protease Assays: If the virus relies on a protease for polyprotein processing, the effect of the compound on this enzyme can be assessed.

Conclusion and Future Directions

The methodologies detailed in these application notes provide a robust framework for the initial evaluation of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one as a potential antiviral agent. The pyrazolotriazine scaffold holds considerable promise, and a systematic approach to screening and characterization is essential for identifying lead compounds for further preclinical and clinical development. Future research should focus on structure-activity relationship (SAR) studies to optimize the antiviral potency and selectivity of this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one (CAS: 55457-17-5). This guide is designed for researchers, medicinal chemists, and drug development professionals. The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic system, recognized as a bioisosteric substitute for purines, and is of significant interest for developing therapeutic agents, particularly kinase inhibitors.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and optimize your synthesis for higher yields and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues encountered during the synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one. The most established synthetic route involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable β-dicarbonyl compound or its equivalent, followed by cyclization.

Core Reaction Scheme

A common and effective pathway is the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate, followed by an acid- or base-catalyzed intramolecular cyclization.

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 3-Amino-5-methylpyrazole C Intermediate Enaminone A->C AcOH (cat.) Toluene, Reflux B Ethyl Acetoacetate B->C D 2-methyl-1H,4H-pyrazolo [1,5-a]triazin-4-one C->D Base or Acid Heat

Caption: General two-step synthesis pathway.

Problem 1: Low or No Product Yield

This is the most frequent challenge. The causes can range from suboptimal reagents to incorrect reaction conditions.

Q: My reaction is not yielding the desired product, or the yield is consistently below 20%. What are the likely causes and how can I fix this?

A: A low yield is typically traced back to one of four areas: reagent quality, reaction conditions, solvent/base system, or moisture contamination.

  • Cause A: Purity of Starting Materials

    • The "Why": The purity of your starting materials, particularly the 3-amino-5-methylpyrazole, is paramount. Aminopyrazoles can oxidize and darken upon storage, and impurities can interfere with the initial condensation step.

    • Solution:

      • Verify Purity: Check the melting point and run a ¹H NMR of your 3-amino-5-methylpyrazole. The literature melting point is 72-75 °C.

      • Purification: If impurities are detected, recrystallize the aminopyrazole from a suitable solvent system like toluene or an ethanol/water mixture.

      • Ethyl Acetoacetate: Use freshly distilled ethyl acetoacetate to remove any acetic acid or water, which can hinder the reaction.

  • Cause B: Suboptimal Reaction Temperature and Time

    • The "Why": The initial condensation to form the enaminone intermediate and the subsequent cyclization are temperature-dependent. Insufficient heat can lead to an incomplete reaction, while excessive heat might cause degradation of the starting materials or the product.

    • Solution:

      • Step-wise Heating: Consider a two-temperature approach. First, reflux in a solvent like toluene with a Dean-Stark trap to drive the initial condensation to completion by removing water.

      • Monitor Intermediate Formation: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the appearance of the intermediate.

      • Optimize Cyclization: Once the intermediate is formed, the cyclization can be promoted. This step may require higher temperatures or a change in solvent to something with a higher boiling point like DMF or Dowtherm A, depending on the chosen catalyst (acid or base).

  • Cause C: Inefficient Catalyst or Base

    • The "Why": The cyclization step requires the removal of ethanol and is often catalyzed. The choice of catalyst is critical. Basic conditions are commonly employed to deprotonate the pyrazole nitrogen, facilitating the intramolecular nucleophilic attack to close the triazine ring.[1]

    • Solution:

      • Base Selection: Stronger bases like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in their corresponding alcohol are often more effective than weaker bases like potassium carbonate (K₂CO₃) or triethylamine (TEA).[1]

      • Acid Catalysis: Alternatively, acid catalysis (e.g., polyphosphoric acid (PPA) or sulfuric acid) can be effective for the ring-closing dehydration, but may require harsher conditions.

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate the formation of pyrazolo[1,5-a]triazines, often leading to higher yields in shorter reaction times.[1] This method efficiently provides the energy required for cyclization.

  • Cause D: Presence of Water

    • The "Why": This reaction involves condensation and dehydration steps. The presence of water can shift the equilibrium back towards the starting materials, reducing the yield of the intermediate and final product.

    • Solution:

      • Dry Glassware: Ensure all glassware is oven- or flame-dried before use.

      • Anhydrous Solvents: Use anhydrous solvents, especially for the initial condensation step.

      • Dean-Stark Trap: As mentioned, using a Dean-Stark apparatus during the condensation step is highly effective for azeotropically removing the water formed.

Caption: Troubleshooting flowchart for low product yield.

Problem 2: Significant Formation of Impurities/Side Products

Q: My reaction produces the target compound, but it's contaminated with significant impurities that are difficult to remove. What are these side products and how can I prevent their formation?

A: Impurity formation is common and usually results from incomplete reactions or competing side reactions.

  • Cause A: Presence of Unreacted Intermediate

    • The "Why": The most common "impurity" is the uncyclized enaminone intermediate. This occurs when the cyclization conditions (temperature, time, catalyst) are insufficient to drive the reaction to completion.

    • Solution:

      • Confirmation: The intermediate will have a different Rf value on TLC and a distinct NMR spectrum (presence of vinyl and ester protons). LC-MS can confirm its mass.

      • Force Completion: If the intermediate is the main component after the initial reaction time, you can often force the reaction to completion by increasing the temperature, extending the reaction time, or adding a stronger base/catalyst to the reaction mixture.

  • Cause B: Formation of Isomeric Products

    • The "Why": 5-aminopyrazoles possess two nucleophilic nitrogen atoms (the endocyclic N1 and the exocyclic amino group). While the desired pathway involves the amino group attacking the β-ketoester, reaction at the ring nitrogen can lead to isomers.

    • Solution:

      • Control Kinetics: The formation of the desired enaminone is typically favored kinetically. Running the initial condensation at the lowest effective temperature can improve regioselectivity.

      • Steric Hindrance: While not applicable to the parent 3-amino-5-methylpyrazole, for more substituted pyrazoles, steric hindrance can be used to direct the reaction.

  • Cause C: Thermal Decomposition

    • The "Why": Pyrazolo[1,5-a]triazines, like many nitrogen-rich heterocycles, can be susceptible to thermal decomposition if heated too high or for too long, leading to a complex mixture of byproducts.

    • Solution:

      • Careful Temperature Control: Use an oil bath with a temperature controller and avoid aggressive heating.

      • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the product is formed, proceed with the workup promptly. Do not leave reactions to reflux unnecessarily overnight unless you have established that the product is stable under those conditions.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol to start with?

A: The following two-step protocol is a robust starting point, adapted from general procedures for similar heterocycles.[3][4]

Experimental Protocol: Synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

  • Step 1: Intermediate Synthesis - Ethyl 3-((5-methyl-1H-pyrazol-3-yl)amino)but-2-enoate

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-amino-5-methylpyrazole (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (approx. 0.2 M concentration).

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap (typically 4-6 hours).

    • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the aminopyrazole spot has disappeared.

    • Allow the reaction to cool, then remove the toluene under reduced pressure. The resulting crude oil or solid is the intermediate and can often be used in the next step without further purification.

  • Step 2: Cyclization to Final Product

    • Prepare a solution of sodium ethoxide (2.0 eq) in absolute ethanol. This can be done by carefully adding sodium metal to cold, anhydrous ethanol under an inert atmosphere (N₂ or Ar).

    • Dissolve the crude intermediate from Step 1 in anhydrous ethanol and add it dropwise to the sodium ethoxide solution at room temperature.

    • Heat the resulting mixture to reflux for 6-12 hours. Monitor the disappearance of the intermediate by TLC.

    • After cooling to room temperature, carefully neutralize the mixture with glacial acetic acid or by bubbling CO₂ gas until the pH is ~7.

    • The product will often precipitate upon neutralization. If not, concentrate the solvent under reduced pressure.

    • Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol to remove salts and impurities.

    • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain pure 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one.

Q2: How can I best monitor the reaction progress and characterize the final product?

A: Effective analysis is key to optimization.

TechniqueApplicationKey Observations
TLC Reaction MonitoringUse a mobile phase like 50-70% EtOAc in Hexanes. You should see the disappearance of the starting materials (aminopyrazole is baseline, ketoester is higher) and the appearance of the intermediate, followed by its conversion to the final product (which is typically more polar).
¹H NMR Structural ConfirmationExpected Product Peaks: Aromatic protons on the pyrazole and triazine rings, a singlet for the methyl group (~2.4 ppm), and a broad singlet for the N-H proton. The disappearance of the ethyl group signals from the intermediate is a key indicator of successful cyclization.
¹³C NMR Structural ConfirmationLook for the characteristic carbonyl carbon (C=O) of the triazinone ring (~155-165 ppm) and the quaternary carbons of the fused ring system.
LC-MS Purity & Mass VerificationProvides a precise mass for the product (C₆H₆N₄O, MW: 150.14) and allows for an accurate assessment of purity.
FT-IR Functional Group AnalysisLook for a strong C=O stretch (~1680 cm⁻¹) and N-H stretching (~3100-3300 cm⁻¹).

Q3: What are the most critical parameters to focus on when optimizing for yield?

A: To maximize your yield, focus on these four critical parameters in order:

  • Purity of 3-amino-5-methylpyrazole: Start with the cleanest possible material.

  • Stoichiometry: Use a slight excess (1.1-1.2 eq) of the ethyl acetoacetate to ensure full conversion of the limiting aminopyrazole.

  • Efficient Water Removal: The use of a Dean-Stark trap in the first step is non-negotiable for driving the equilibrium towards the intermediate.

  • Base Strength and Stoichiometry in Cyclization: A strong alkoxide base (NaOMe, NaOEt) in at least stoichiometric amounts (1.5-2.0 eq) is crucial for efficient ring closure.

Q4: Can this synthesis be performed as a one-pot reaction?

A: Yes, a one-pot procedure is feasible and can improve efficiency. After the initial condensation in toluene is complete (as confirmed by TLC and water collection), the solvent can be carefully distilled off and replaced with anhydrous ethanol for the base-catalyzed cyclization step. This avoids a separate workup and purification of the intermediate, which can sometimes be unstable. However, for initial optimization, the two-step process is recommended as it allows for better control and troubleshooting of each individual reaction.

References

Technical Support Center: Stability of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide insights and practical advice on maintaining the stability of this compound in solution. Given the limited specific stability data for this molecule in published literature, this guide synthesizes information from related heterocyclic systems and establishes a framework for empirical stability assessment in your own laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one?

The 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one structure, featuring a fused pyrazole and triazinone ring system, is a nitrogen-rich heterocycle. Such systems generally possess considerable thermal and chemical stability due to their aromatic character.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog, is noted for its robust and planar nature, making it a privileged core in medicinal chemistry.[3]

However, the triazinone moiety contains an amide-like (lactam) bond within the ring, which can be susceptible to hydrolysis under certain conditions. The primary potential degradation pathways for this molecule are likely to be:

  • Hydrolysis: Cleavage of the triazinone ring, especially under strong acidic or basic conditions.

  • Photodegradation: Many nitrogen-containing aromatic heterocycles are photosensitive and can degrade upon exposure to UV or even ambient laboratory light.[4][5]

  • Oxidation: While the core ring system is relatively stable, strong oxidizing agents could potentially lead to degradation.

Q2: I'm seeing inconsistent results in my biological assays. Could compound instability be the cause?

Yes, inconsistent biological data is a classic sign of compound instability. If the compound degrades in your assay medium or stock solution over the course of the experiment, the effective concentration will decrease, leading to variable results.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions immediately before an experiment. Avoid using solutions that have been stored for extended periods unless their stability under those conditions has been verified.

  • Minimize Freeze-Thaw Cycles: If using frozen stock solutions, aliquot them into single-use volumes to prevent degradation from repeated temperature changes.

  • Assess Stability in Assay Media: The pH, temperature, and components of your cell culture or assay buffer can impact stability. Consider performing a time-course experiment where you incubate the compound in the assay medium for the duration of your experiment and then analyze its concentration by HPLC or LC-MS.

Q3: What are the best practices for preparing and storing stock solutions?

Proper preparation and storage are critical for ensuring the integrity of your compound.

ParameterRecommendation & Rationale
Solvent Use high-purity, anhydrous DMSO for initial stock solutions. DMSO is generally a good solvent for many organic molecules and is less reactive than protic solvents like methanol or ethanol.[6] For aqueous experiments, dilute the DMSO stock into your aqueous buffer immediately before use, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%).
Concentration Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous experimental systems.
Storage Store stock solutions at -20°C or -80°C in tightly sealed vials. Protect from light by using amber vials or by wrapping clear vials in aluminum foil.[5]
Handling Allow solutions to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution, which could promote hydrolysis.
Q4: My solution of the compound has changed color. What does this mean?

A change in color or the appearance of a precipitate is a strong indicator of degradation or solubility issues. Degradation can lead to the formation of new chromophores that absorb light differently. A precipitate may form if the compound degrades into a less soluble product or if the compound itself has limited solubility and crashes out of solution over time. In either case, the solution should be discarded and a fresh one prepared. Analysis by HPLC-UV or LC-MS can help identify the cause.[7]

Troubleshooting Guide: A Practical Approach to Stability Verification

Workflow for a Basic Forced Degradation Study

This workflow allows you to identify conditions under which your compound is unstable.

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate 24h) cluster_analysis Analysis Prep Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) Acid Acid Hydrolysis Add 0.1 M HCl Prep->Acid Aliquot Base Base Hydrolysis Add 0.1 M NaOH Prep->Base Aliquot Oxidation Oxidation Add 3% H2O2 Prep->Oxidation Aliquot Thermal Thermal Stress Heat at 60°C Prep->Thermal Aliquot Photo Photostability Expose to UV/Visible Light Prep->Photo Aliquot Control Control Room Temp, Dark Prep->Control Aliquot Analysis Analyze All Samples by HPLC-UV or LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Compare Compare peak area of parent compound in stressed samples vs. control. Look for new degradation peaks. Analysis->Compare G Parent 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one Intermediate Ring-Opened Intermediate (Carboxylic Acid) Parent->Intermediate Hydrolysis (H+ or OH-)

References

Technical Support Center: Navigating Off-Target Effects of Pyrazolo[1,5-a]triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers utilizing pyrazolo[1,5-a]triazine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions concerning the off-target effects of this important class of molecules. As a privileged scaffold often employed in the development of kinase inhibitors, understanding and mitigating unintended biological interactions is paramount for generating accurate and reproducible experimental data.[1][2] This resource synthesizes field-proven insights and established methodologies to help you confidently navigate the complexities of your research.

Troubleshooting Guide: From Unexpected Phenotypes to Actionable Solutions

This section addresses specific experimental issues that may arise from off-target activities of pyrazolo[1,5-a]triazine compounds. Each problem is followed by a systematic approach to diagnosis and resolution.

Scenario 1: Unexpected Cell Cytotoxicity at Concentrations Close to the On-Target IC50

Question: We are observing significant cytotoxicity in our cell-based assays with our pyrazolo[1,5-a]triazine-based CDK7 inhibitor.[3] This occurs at concentrations where we expect to see specific cell cycle arrest. How can we determine if this is an off-target effect?

Answer: This is a common challenge, as off-target kinase inhibition can lead to toxicity that masks the desired on-target phenotype.[4][5] A multi-step approach is necessary to dissect this observation.

Step-by-Step Troubleshooting:

  • Confirm Compound Integrity: First, ensure the purity and identity of your compound batch via LC-MS and NMR. Impurities can be a source of unexpected biological activity.

  • Dose-Response Analysis in Multiple Cell Lines:

    • Perform a detailed dose-response curve (e.g., 10-point curve) in your primary cell line and at least two other cell lines with varying expression levels of your intended target (CDK7) and potential off-targets.

    • Rationale: If the cytotoxicity is consistent across cell lines irrespective of CDK7 expression levels, it may suggest an off-target effect on a more ubiquitously expressed protein.

  • Orthogonal Inhibition:

    • Use a structurally distinct and well-characterized CDK7 inhibitor as a positive control.

    • Rationale: If both your compound and the structurally unrelated inhibitor produce the same phenotype (cell cycle arrest followed by cytotoxicity at higher concentrations), it is more likely to be an on-target effect. If the phenotypes differ, an off-target effect of your compound is probable.[6]

  • Kinome-Wide Profiling:

    • Submit your compound for a broad kinase selectivity screen (e.g., KINOMEscan™, Promega's Kinase Selectivity Profiling Systems).[7]

    • Rationale: This will provide a direct assessment of which other kinases your compound inhibits.[5] Pay close attention to kinases involved in cell survival pathways (e.g., AKT, ERK/MEK).[4] The structurally related pyrazolo[1,5-a]pyrimidine scaffold has been associated with inhibition of kinases such as EGFR, B-Raf, and MEK.[4][5]

  • Genetic Validation:

    • Use siRNA or CRISPR/Cas9 to knock down the expression of the suspected off-target kinase(s) identified in the kinome screen.

    • Rationale: If the cytotoxic effect of your compound is diminished in the knockdown cells, it strongly implicates that off-target kinase as the source of the toxicity.

Workflow for Investigating Unexpected Cytotoxicity

A Unexpected Cytotoxicity Observed B Verify Compound Purity & Identity A->B C Dose-Response in Multiple Cell Lines B->C D Use Structurally Unrelated Inhibitor C->D E Kinome-Wide Selectivity Screen D->E L Phenotypes Differ? D->L F Potential Off-Target(s) Identified? E->F G Validate Off-Target via Genetic Knockdown F->G Yes J Consider On-Target Toxicity or Other Mechanisms F->J No H Cytotoxicity Diminished? G->H I Phenotype is Likely Off-Target Mediated H->I Yes H->J No K Phenotype is Likely On-Target L->E Yes L->K No

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Scenario 2: Discrepancy Between Biochemical and Cellular Potency

Question: Our pyrazolo[1,5-a]triazine compound is a potent inhibitor of recombinant CK2 in a biochemical assay (IC50 < 10 nM), but its cellular potency in a phospho-substrate assay is much weaker (IC50 > 1 µM).[8] What could be causing this discrepancy?

Answer: A significant drop in potency between biochemical and cellular assays is a frequent observation and can be attributed to several factors.

Step-by-Step Troubleshooting:

  • Assess Cell Permeability:

    • Employ a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 cell permeability assay.

    • Rationale: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Evaluate Compound Stability:

    • Incubate the compound in cell culture medium and with liver microsomes to assess its metabolic stability. Analyze the remaining compound at different time points by LC-MS.

    • Rationale: The compound may be rapidly metabolized or degraded in the cellular environment.

  • Confirm Target Engagement in Cells:

    • Utilize a cellular target engagement assay such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.

    • Rationale: These assays directly measure the binding of your compound to its intended target within intact cells, confirming that it can access and engage the target in a physiological context. A weak target engagement signal would corroborate the poor cellular potency.

  • Consider High Intracellular ATP Concentration:

    • Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) compared to the low micromolar concentrations used in many biochemical assays can lead to a rightward shift in the IC50 value.

    • Actionable Step: If possible, perform the biochemical assay with a higher, more physiologically relevant ATP concentration to see if the IC50 value increases.

Experimental Workflow for Potency Discrepancies

A Biochemical IC50 << Cellular IC50 B Assess Cell Permeability (e.g., PAMPA) A->B C Evaluate Compound Stability (e.g., Microsomal Assay) A->C D Confirm Cellular Target Engagement (e.g., CETSA, NanoBRET™) A->D F Weak Engagement? D->F E Re-run Biochemical Assay at High ATP I High ATP Competition is Likely Cause E->I G Poor Permeability or Stability F->G Yes H Strong Engagement? F->H No H->E

Caption: Investigating biochemical vs. cellular potency.

Frequently Asked Questions (FAQs)

Q1: What are the known or likely off-targets for pyrazolo[1,5-a]triazine compounds?

A1: While a comprehensive kinome-wide selectivity profile for the pyrazolo[1,5-a]triazine scaffold is not extensively published, we can infer likely off-targets from its intended targets and structurally similar scaffolds. As bioisosteres of purines, these compounds are designed to interact with the ATP-binding site of kinases.[2]

  • Intended Targets: This scaffold has been successfully used to develop inhibitors for kinases like CDK7 and CK2.[3][8]

  • Inferred Off-Targets from Related Scaffolds: The closely related pyrazolo[1,5-a]pyrimidine scaffold has been shown to inhibit a range of kinases, including TrkA, EGFR, B-Raf, and MEK.[4][5][9] It is plausible that pyrazolo[1,5-a]triazines could exhibit off-target activity against these or other kinases sharing structural similarities in their ATP-binding pockets. For example, a KINOMEscan of a related pyrazolo[1,5-a]quinazoline identified JNK kinases as binders.[10]

Q2: How can we rationally design more selective pyrazolo[1,5-a]triazine inhibitors?

A2: Improving selectivity is a key aspect of medicinal chemistry. Several strategies can be employed:

  • Structure-Based Design: Utilize co-crystal structures of your inhibitor bound to its on-target and off-target kinases. This can reveal subtle differences in the ATP-binding pockets that can be exploited. For example, targeting unique residues or pockets outside the conserved hinge-binding region can enhance selectivity.

  • Exploiting Conformational Differences: Design inhibitors that bind to specific conformational states of the target kinase (e.g., DFG-out conformation for type II inhibitors). This can improve selectivity as not all kinases adopt the same inactive conformations.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different positions of the pyrazolo[1,5-a]triazine core and analyze the impact on both on-target and off-target activity. This can identify "selectivity hotspots" on the molecule where modifications have a differential effect on binding to various kinases.[9]

Q3: What are the essential control experiments when publishing data on a new pyrazolo[1,5-a]triazine inhibitor?

A3: To ensure the scientific rigor of your findings, the following controls are highly recommended:

  • Kinase Selectivity Profile: A broad in vitro kinase screen is crucial to demonstrate the selectivity of your compound.[7]

  • Cellular Target Engagement: Evidence that the compound binds to its intended target in a cellular context (e.g., via CETSA or NanoBRET™) is essential.

  • Genetic Validation: Demonstrating that the observed phenotype is recapitulated by genetic knockdown or knockout of the target gene provides strong evidence for on-target activity.

  • Inactive Control Compound: If available, a close structural analog of your inhibitor that is inactive against the target can be used to control for off-target effects or non-specific compound artifacts.

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (General Workflow)

Objective: To determine the selectivity of a pyrazolo[1,5-a]triazine inhibitor against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).

  • Assay Format: Choose a suitable assay platform. Commercial services like Eurofins' KINOMEscan™ or Promega's ADP-Glo™ based panels are widely used.[7]

  • Single-Dose Screening: Initially, screen the compound at a single high concentration (e.g., 1 or 10 µM) against the kinase panel.

  • Data Analysis: The results are typically reported as a percentage of remaining kinase activity compared to a vehicle control. A lower percentage indicates stronger inhibition.

  • Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >80% inhibition) in the single-dose screen, perform a full dose-response curve to determine the IC50 value.

  • Selectivity Score: Calculate a selectivity score by comparing the IC50 for the on-target kinase to the IC50 values for the off-target kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a pyrazolo[1,5-a]triazine inhibitor within a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration (e.g., 1 hour).

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

Table 1: Hypothetical Selectivity Profile of a Pyrazolo[1,5-a]triazine Compound (PZT-123)

Kinase TargetOn-Target/Off-TargetIC50 (nM)
CDK7 (On-Target) On-Target 15
CK2Off-Target850
JNK1Off-Target1,200
EGFROff-Target>10,000
B-RafOff-Target5,600
MEK1Off-Target>10,000

This table illustrates how selectivity data can be presented to clearly distinguish on-target potency from off-target activities.

References

Technical Support Center: Purification of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related heterocyclic compounds. The pyrazolo[1,5-a]triazine scaffold is a key pharmacophore in modern drug discovery, recognized for its bioisosteric relationship with purines and its potential in developing kinase inhibitors and other therapeutic agents.[1][2][3] However, the unique physicochemical properties of this nitrogen-rich heterocyclic system can present specific challenges during purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. The methodologies and rationale provided are grounded in established principles of organic chemistry and extensive field experience with similar heterocyclic systems.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Issue 1: Low or No Precipitation During Recrystallization

Question: I've completed the synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one and I'm attempting to purify it by recrystallization. However, after dissolving the crude product in a hot solvent and allowing it to cool, I'm observing very little or no crystal formation. What could be the cause and how can I resolve this?

Answer:

This is a common challenge when working with novel or complex heterocyclic compounds. The issue typically stems from one of two factors: either the compound is too soluble in the chosen solvent, or there are impurities present that are inhibiting crystallization.

Causality and Recommended Protocol:

  • Solvent Selection is Critical: The principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold. If your compound remains in solution upon cooling, the solvent is likely too good at solvating it at all temperatures.

    • Troubleshooting Steps:

      • Conduct a Systematic Solvent Screen: Use small amounts of your crude product to test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent will fully dissolve your compound when hot but show significant precipitation upon cooling to room temperature and further to 0-4 °C.

      • Employ a Solvent/Anti-Solvent System: If a single solvent proves ineffective, a binary system is often successful. Dissolve your crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., DMF or DMSO, though use with caution due to high boiling points). Then, slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., water, hexane, or diethyl ether) until you observe persistent turbidity. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Impurities Inhibiting Crystal Lattice Formation: The presence of significant amounts of impurities can disrupt the ordered arrangement of molecules required for crystallization.

    • Troubleshooting Steps:

      • Pre-Purification with a Silica Plug: If you suspect a high impurity load, a rapid filtration through a short column (a "plug") of silica gel can remove baseline impurities. Elute with a solvent system that moves your product but retains highly polar or non-polar contaminants.

      • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can try:

        • Seeding: Add a tiny crystal of previously purified material to the cooled solution.

        • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Issue 2: Persistent Impurities Co-eluting with the Product in Column Chromatography

Question: I am using silica gel column chromatography to purify 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, but I'm struggling to separate it from an impurity with a very similar Rf value. How can I improve the separation?

Answer:

Co-elution is a frequent challenge, especially with isomers or byproducts that have similar polarities to the target compound. The key to resolving this is to modify the chromatographic conditions to exploit subtle differences in the physicochemical properties of the compounds.

Causality and Recommended Protocol:

  • Insufficient Selectivity of the Mobile Phase: The choice of eluent is paramount for achieving good separation. A standard mobile phase like ethyl acetate/hexane may not be optimal for nitrogen-rich heterocyclic compounds.

    • Troubleshooting Steps:

      • Modify the Eluent System:

        • Introduce a More Polar Solvent: For polar compounds, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or chloroform/methanol gradient can significantly improve separation. The inclusion of a small amount of alcohol can break up interactions with the silica gel.

        • Add a Modifier: Adding a small percentage (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase can dramatically alter the retention times of basic or acidic compounds, respectively. For a basic compound like a pyrazolotriazine, triethylamine can help to reduce tailing and improve peak shape by deactivating acidic sites on the silica.

      • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.

        • Alumina (Basic or Neutral): For basic compounds, basic or neutral alumina can provide a different selectivity compared to the acidic silica gel.

        • Reversed-Phase Chromatography (C18): If the compound and impurities have different hydrophobicities, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water can be highly effective.[4]

  • Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

    • Troubleshooting Steps:

      • Reduce the Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

      • Optimize Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect from the synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one?

A1: Based on common synthetic routes for pyrazolotriazines, which often involve the cyclization of aminopyrazoles with various reagents, potential impurities include:

  • Unreacted Starting Materials: Such as 3-amino-5-methyl-1H-pyrazole or other precursors.

  • Regioisomers: Depending on the cyclization strategy, the formation of isomeric products is possible. The pyrazolo[1,5-a]pyrimidine scaffold is a common isomeric byproduct in similar syntheses.[5]

  • Hydrolysis Products: The triazinone ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened byproducts.

  • Solvent Adducts: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) can be difficult to remove.

Q2: My purified product appears to be degrading upon storage. What are the recommended storage conditions?

A2: Heterocyclic compounds, particularly those with multiple nitrogen atoms, can be sensitive to light, air, and moisture. For optimal stability, 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one should be stored:

  • In a cool, dark place: An amber vial is recommended to protect against photodegradation.

  • Under an inert atmosphere: If the compound is particularly sensitive, storing it under nitrogen or argon can prevent oxidative degradation.

  • In a desiccator: To protect against hydrolysis from atmospheric moisture.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended to confirm both the identity and purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can also reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for confirming the molecular weight of your product and assessing its purity.

  • High-Performance Liquid Chromatography (HPLC): Using a calibrated HPLC method with a UV detector is the gold standard for quantifying purity.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. A broad melting range often suggests the presence of impurities.

Visualized Workflows

General Purification Workflow

The following diagram outlines a general workflow for the purification of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, starting from the crude reaction mixture.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Extraction) crude->workup solvent_removal Solvent Removal (Rotary Evaporation) workup->solvent_removal crude_solid Crude Solid solvent_removal->crude_solid chromatography Column Chromatography (Silica or Alumina) crude_solid->chromatography fractions Collect & Analyze Fractions (TLC, LC-MS) chromatography->fractions pure_fractions Combine Pure Fractions fractions->pure_fractions solvent_removal2 Solvent Removal pure_fractions->solvent_removal2 recrystallization Recrystallization solvent_removal2->recrystallization pure_product Pure Crystalline Product recrystallization->pure_product analysis Final Analysis (NMR, LC-MS, HPLC, MP) pure_product->analysis

Caption: General purification workflow for 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one.

Troubleshooting Decision Tree for Column Chromatography

This diagram provides a decision-making framework for optimizing the separation of your target compound during column chromatography.

Chromatography Troubleshooting start Poor Separation in Column Chromatography check_rf Is ΔRf between spots > 0.1 on TLC? start->check_rf change_eluent Change Eluent System (e.g., DCM/MeOH, add modifier) check_rf->change_eluent No check_loading Is the column overloaded? check_rf->check_loading Yes change_eluent->check_rf reduce_load Reduce Sample Load check_loading->reduce_load Yes change_stationary_phase Change Stationary Phase (Alumina, C18) check_loading->change_stationary_phase No success Successful Separation reduce_load->success change_stationary_phase->success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Addressing Drug Resistance to Pyrazolo[1,5-a]triazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers investigating pyrazolo[1,5-a]triazine inhibitors. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the complex challenges of drug resistance. As researchers and drug development professionals, you are at the forefront of overcoming the hurdles that limit the efficacy of these promising therapeutic agents. This resource synthesizes field-proven insights and established scientific principles to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Resistance

This section addresses common conceptual and strategic questions that arise when initiating or troubleshooting studies on resistance to pyrazolo[1,5-a]triazine inhibitors.

Q1: My cancer cell line, initially sensitive to a pyrazolo[1,5-a]triazine inhibitor, is now showing reduced sensitivity. What are the most probable mechanisms of resistance?

A1: The development of resistance to pyrazolo[1,5-a]triazine inhibitors, which often target protein kinases like Cyclin-Dependent Kinases (CDKs)[1][2][3], can be broadly categorized into two main areas: on-target alterations and off-target adaptations.

  • On-Target Alterations: These are genetic changes in the direct target of the inhibitor.

    • Secondary Mutations: The most common on-target mechanism is the acquisition of secondary mutations within the kinase domain of the target protein. A frequent culprit is the "gatekeeper" mutation, which can sterically hinder the inhibitor from binding to its target.[4][5][6] For example, the T790M mutation in EGFR is a well-documented gatekeeper mutation that confers resistance to some kinase inhibitors.[4]

    • Gene Amplification: The cancer cells may amplify the gene encoding the target kinase, leading to its overexpression. This increased concentration of the target protein can effectively "out-compete" the inhibitor.[4][7]

  • Off-Target Adaptations (Bypass Signaling): In this scenario, the cancer cells activate alternative signaling pathways to circumvent their dependence on the inhibited target.

    • Activation of Parallel Pathways: Cells can upregulate other kinases or signaling molecules that can compensate for the inhibited pathway, thereby maintaining cell proliferation and survival.[4][8] For instance, amplification of the MET receptor tyrosine kinase can confer resistance to EGFR inhibitors by activating downstream signaling through ERBB3 and PI3K-AKT.[4]

    • Upregulation of Drug Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, which act as molecular pumps to actively remove the inhibitor from the cell, reducing its intracellular concentration and efficacy.[7][9]

Q2: How can I experimentally confirm that my cell line has genuinely developed resistance to the pyrazolo[1,5-a]triazine inhibitor?

A2: The gold standard for confirming resistance is to perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) and compare the half-maximal inhibitory concentration (IC50) between the parental (sensitive) and the suspected resistant cell lines.[8][10][11] A significant rightward shift in the dose-response curve for the resistant line, indicating a higher IC50 value, provides quantitative evidence of resistance.[8]

Table 1: Representative IC50 Values in Sensitive vs. Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
Example Cell Line A 1560040
Example Cell Line B 50250050

Note: These values are illustrative. The degree of resistance can vary significantly based on the cell line, inhibitor, and the specific resistance mechanism.

Q3: What are the critical first steps to dissect the underlying mechanism of resistance in my newly developed resistant cell line?

A3: A systematic approach is crucial. A logical starting point is to differentiate between on-target and off-target mechanisms.

  • Sequence the Target Kinase: Extract genomic DNA from both the parental and resistant cell lines and sequence the coding region of the target kinase.[8] This will identify any potential secondary mutations that may interfere with inhibitor binding.

  • Analyze Target Protein Expression and Phosphorylation: Perform Western blotting to compare the expression levels of the total and phosphorylated target kinase in both cell lines. A significant increase in the total protein level could suggest gene amplification, while a sustained high level of phosphorylation in the presence of the inhibitor in resistant cells might indicate a mechanism that circumvents the inhibitor's action.[12][13][14]

  • Investigate Bypass Signaling Pathways: Utilize a phospho-kinase array or perform Western blotting for key signaling molecules in known resistance-associated pathways (e.g., PI3K/Akt, MAPK/ERK).[8][11] A significant increase in the phosphorylation of key proteins in these pathways in the resistant cells would suggest the activation of bypass signaling.

Section 2: Troubleshooting Guides for Common Experimental Challenges

This section provides practical solutions to specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Weak Signal in Phospho-Western Blots

Potential Cause & Troubleshooting Steps:

  • Phosphatase Activity During Sample Preparation: The phosphorylation state of proteins can be transient.

    • Solution: Always work on ice and use ice-cold buffers.[12] Crucially, add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use.[12][15]

  • Inappropriate Blocking Buffer: Milk-based blocking buffers contain casein, a phosphoprotein, which can lead to high background when using anti-phospho antibodies.

    • Solution: Use a 5% w/v solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking.[13][16]

  • Use of Phosphate-Based Buffers: Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.

    • Solution: Use Tris-based buffers like TBST for all washing and antibody dilution steps.[14][16]

  • Low Abundance of Phosphorylated Protein: The phosphorylated form of a protein may represent only a small fraction of the total protein.

    • Solution: Increase the amount of protein loaded onto the gel.[15] You can also enrich your sample for the target protein via immunoprecipitation (IP) prior to Western blotting.[14] Consider using a more sensitive enhanced chemiluminescence (ECL) substrate for detection.[15]

  • Poor Antibody Performance: The primary antibody may have low affinity or may not be specific to the phosphorylated target.

    • Solution: Validate your phospho-specific antibody by treating your cells with a phosphatase; the signal should disappear.[14] Always include a positive control where the protein is known to be phosphorylated. Also, probe a parallel blot for the total protein to confirm its presence in your samples.[12][15]

Issue 2: Difficulty in Generating a Stably Resistant Cell Line

Potential Cause & Troubleshooting Steps:

  • Inappropriate Initial Drug Concentration: Starting with a concentration that is too high will lead to massive cell death, while a concentration that is too low may not provide enough selective pressure.

    • Solution: Begin by treating the parental cells with the inhibitor at a concentration around their IC20-IC30.[17] This allows for a subpopulation of cells to survive and adapt.

  • Infrequent or Inconsistent Drug Exposure: Cells may recover or lose the resistant phenotype if the selective pressure is not maintained.

    • Solution: Replenish the media with fresh inhibitor at regular intervals, typically every 3-4 days, depending on the cell line's growth rate.[18]

  • Heterogeneous Population: The resulting cell population may be a mix of clones with different resistance mechanisms and varying degrees of resistance.

    • Solution: Once a resistant population is established, perform single-cell cloning by limiting dilution to isolate and characterize individual resistant clones.[10] This will ensure a more homogenous population for downstream mechanistic studies.

  • Slow Development of Resistance: The process of generating a stably resistant cell line can be lengthy, often taking several months.[10]

    • Solution: Be patient and methodical. Gradually increase the inhibitor concentration in a stepwise manner as the cells become more tolerant.[17] It is also good practice to cryopreserve cells at each stage of increased resistance.[10]

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments in studying drug resistance.

Protocol 1: Generation of a Resistant Cell Line by Dose Escalation

This protocol describes a common method for developing acquired resistance in a cancer cell line.[10][17][19]

  • Initial Seeding and Treatment:

    • Seed the parental cancer cell line at a moderate density in a T75 flask.

    • Allow the cells to adhere overnight.

    • Replace the medium with fresh medium containing the pyrazolo[1,5-a]triazine inhibitor at a concentration equal to the IC20-IC30 of the parental line.

  • Monitoring and Maintenance:

    • Monitor the cells daily for signs of cell death and changes in morphology.

    • Replace the medium with fresh inhibitor-containing medium every 3-4 days.

    • When the cells become confluent, passage them as you would the parental line, but always maintain the same concentration of the inhibitor in the culture medium.

  • Dose Escalation:

    • Once the cells are proliferating steadily at the initial concentration, increase the inhibitor concentration by a factor of 1.5 to 2.

    • Repeat the monitoring and maintenance steps. Expect an initial period of slower growth or increased cell death before the cells adapt to the new concentration.

  • Iterative Process:

    • Continue this process of gradual dose escalation over several months.

    • At each significant increase in resistance (e.g., a 5-fold increase in the tolerated concentration), cryopreserve a stock of the cells.

  • Confirmation of Resistance:

    • Once the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold or higher than the initial IC50), perform a cell viability assay to determine the new IC50 and compare it to the parental cell line.[10]

Protocol 2: Western Blotting for Phosphorylated Kinases

This protocol outlines the key steps for detecting changes in protein phosphorylation.[12][13]

  • Sample Preparation:

    • Culture parental and resistant cells with and without the inhibitor for the desired time.

    • Place the culture dishes on ice and wash the cells once with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK7) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 3: Genome-Wide CRISPR-Cas9 Knockout Screen for Identifying Resistance Genes

This powerful technique can be used to identify genes whose loss confers resistance to a pyrazolo[1,5-a]triazine inhibitor.[20][21][22][23]

  • Library Transduction:

    • Transduce a Cas9-expressing cancer cell line with a genome-scale lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA.

  • Antibiotic Selection:

    • Select the transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Screening:

    • Split the selected cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the pyrazolo[1,5-a]triazine inhibitor at a concentration that inhibits the growth of the parental cells, e.g., IC80).

    • Culture the cells for a sufficient period to allow for the selection of resistant clones (typically 14-21 days). Maintain the selective pressure by replenishing the medium with the inhibitor every 3-4 days.

  • Genomic DNA Extraction and Sequencing:

    • Harvest the cells from both the control and treatment groups.

    • Extract genomic DNA.

    • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

    • Perform next-generation sequencing to determine the representation of each sgRNA in both populations.

  • Data Analysis:

    • Compare the sgRNA representation between the treatment and control groups.

    • Identify sgRNAs that are significantly enriched in the inhibitor-treated population. The genes targeted by these sgRNAs are candidate resistance genes.

Section 4: Visualizing Complex Mechanisms and Workflows

Diagrams can simplify complex biological pathways and experimental designs, aiding in comprehension and experimental planning.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance Inhibitor Pyrazolo[1,5-a]triazine Inhibitor TargetKinase Target Kinase (e.g., CDK7) Inhibitor->TargetKinase Inhibits Downstream Downstream Signaling (Proliferation, Survival) TargetKinase->Downstream Activates Resistance Drug Resistance OnTarget On-Target Alterations OnTarget->Resistance Leads to Mutation Gatekeeper Mutation OnTarget->Mutation Amplification Gene Amplification OnTarget->Amplification OffTarget Off-Target Adaptations OffTarget->Resistance Leads to Bypass Bypass Pathway Activation OffTarget->Bypass Efflux Drug Efflux Pump Upregulation OffTarget->Efflux Mutation->TargetKinase Alters Amplification->TargetKinase Alters Bypass->Downstream Activates Efflux->Inhibitor Exports CRISPR_Screen_Workflow Start Cas9-Expressing Cell Line Transduction Transduction (Low MOI) Start->Transduction Library Lentiviral sgRNA Library Library->Transduction Selection Antibiotic Selection Transduction->Selection Split Split Population Selection->Split Control Control (Vehicle) Split->Control Group 1 Treatment Treatment (Inhibitor) Split->Treatment Group 2 Culture Culture (14-21 days) Control->Culture Treatment->Culture Harvest Harvest Cells & Extract gDNA Culture->Harvest Sequencing NGS of sgRNA Cassettes Harvest->Sequencing Analysis Data Analysis: Identify Enriched sgRNAs Sequencing->Analysis Result Candidate Resistance Genes Analysis->Result

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]triazin-4-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a][1][2][3]triazine scaffold has garnered considerable interest within the medicinal chemistry community.[1] This nitrogen-rich heterocyclic system is a well-established bioisostere of endogenous purines like adenine and guanine, making it a privileged scaffold for designing molecules that can interact with the ATP-binding sites of various enzymes.[1][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazolo[1,5-a]triazin-4-one analogs, with a focus on their development as kinase inhibitors and antiproliferative agents. We will delve into the causal relationships between structural modifications and biological activity, supported by experimental data and detailed protocols.

The Pyrazolo[1,5-a]triazine Core: A Versatile Template for Kinase Inhibition

The pyrazolo[1,5-a]triazine core's resemblance to purines allows it to effectively mimic ATP, the primary energy currency of the cell, and compete for its binding site on protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] The SAR studies of pyrazolo[1,5-a]triazin-4-one analogs have largely focused on optimizing their potency and selectivity against specific kinases.

A key interaction, as revealed by X-ray crystallography, involves hydrogen bonding between the nitrogen atoms of the heterocyclic core and the hinge region of the kinase ATP-binding site. Specifically, the exocyclic nitrogen and the N6 of the pyrazolo[1,5-a]-1,3,5-triazine system have been shown to be crucial for specific hydrogen bond interactions with the ATP-binding site of cyclin-dependent kinase 7 (CDK7).[5]

Comparative Analysis of Substituent Effects on Biological Activity

The biological activity of pyrazolo[1,5-a]triazin-4-one analogs can be finely tuned by introducing various substituents at different positions of the heterocyclic core. The following sections compare the effects of these modifications.

Substitutions at the 2- and 4-Positions: Modulating Potency and Selectivity

Modifications at the 2- and 4-positions of the pyrazolo[1,5-a]triazine ring have been extensively explored to enhance kinase inhibitory activity and antiproliferative effects.

One notable study focused on the development of novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives as CDK7 inhibitors for the treatment of Pancreatic Ductal Adenocarcinoma (PDAC).[5][6] In this series, 8 out of 33 synthesized compounds exhibited significant cytotoxicity with IC50 values ranging from 0.19 to 1.58 µM against PDAC cell lines.[5][6] The most active compounds from this study also demonstrated effective inhibition of CDK7 in enzymatic assays.[5][6]

Another series of pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives were prepared and evaluated for their cytotoxic activity and inhibition of tubulin polymerization.[7] These compounds, with substitutions at the 2- and 4-positions, were found to be potent tubulin inhibitors and showed specific antiproliferative activity in colorectal cancer cell lines at micromolar concentrations.[7]

The table below summarizes the antiproliferative activity of selected pyrazolo[1,5-a]-1,3,5-triazine derivatives against various cancer cell lines.

Compound IDR2 SubstituentR4 SubstituentCell LineIC50 (µM)Target
Compound A IndolylAmineSUIT 2.28 (PDAC)0.19CDK7
Compound B 7-Aza-indolylAminePATU-T (PDAC)0.25CDK7
Compound C PhenylAminePANC-1 (PDAC)1.58CDK7
Myoseverin Analog 1a MethylsulfanylN-methyl-N-phenylaminoHCT116 (Colorectal)~1-10Tubulin
Myoseverin Analog 1c MethylsulfanylN-methyl-N-phenylaminoHT29 (Colorectal)~1-10Tubulin

This table is a representative summary based on data reported in the literature.[5][6][7]

The Role of the Pyrazolo Moiety: Impact of Substitutions on the Fused Ring

While the triazine part of the scaffold is crucial for hinge binding, modifications on the pyrazolo ring also play a significant role in modulating the overall activity and physicochemical properties of the compounds.

For instance, in a study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents, methylation of the pyrazolo nitrogen resulted in a loss of activity, highlighting the importance of the N-H group for biological function in that specific context.[8][9]

The following diagram illustrates the key pharmacophoric features of pyrazolo[1,5-a]triazin-4-one analogs as kinase inhibitors.

Caption: Key pharmacophoric features for kinase inhibition.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed step-by-step methodologies for key assays used in the evaluation of pyrazolo[1,5-a]triazin-4-one analogs.

In Vitro Kinase Inhibitory Assay (Example: CDK7)

This protocol describes a typical in vitro enzymatic assay to determine the inhibitory potential of a compound against a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified, and the inhibition by the test compound is calculated.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare the kinase (e.g., recombinant human CDK7/CycH/MAT1) and substrate peptide in assay buffer.

    • Prepare the ATP solution in assay buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a microplate.

    • Add the kinase and substrate solution to the wells.

    • Incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction mixture at 30°C for a specified duration.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no compound).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Compound, Kinase, Substrate, ATP) B Add Compound to Microplate A->B C Add Kinase & Substrate B->C D Pre-incubation C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Stop Reaction F->G H Detect Phosphorylated Substrate G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro kinase inhibitory assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture media.

    • Remove the old media from the cells and add the media containing the test compound.

    • Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting cell viability against compound concentration.

Conclusion and Future Directions

The pyrazolo[1,5-a]triazin-4-one scaffold has proven to be a highly versatile and fruitful starting point for the development of potent inhibitors of various biological targets, particularly protein kinases. The SAR studies have highlighted the critical role of specific structural features in dictating potency and selectivity. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles.[3] The development of more selective inhibitors will also be crucial to minimize off-target effects and enhance the therapeutic window.[2][3] The continued application of structure-based drug design, guided by X-ray crystallography and computational modeling, will undoubtedly accelerate the discovery of novel and effective drugs based on this promising heterocyclic system.

References

comparing the efficacy of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Kinases, pivotal regulators of cellular signaling, are frequently dysregulated in malignancies, making them prime therapeutic targets. Among the promising scaffolds for kinase inhibitor development, the pyrazolo[1,5-a]triazine core has emerged as a compelling purine bioisostere, demonstrating significant potential in the inhibition of key oncogenic kinases. This guide provides an in-depth comparison of the efficacy of a representative pyrazolo[1,5-a]triazine derivative against other established kinase inhibitors, supported by experimental data and detailed methodologies for researchers in the field.

Introduction: The Rise of Pyrazolo[1,5-a]triazines

The pyrazolo[1,5-a]triazine scaffold is a nitrogen-rich heterocyclic system that has garnered considerable interest from medicinal chemists.[1][2] Its structural resemblance to endogenous purines, such as adenine, allows it to function as a bioisosteric substitute, competitively binding to the ATP-binding pocket of various kinases.[1][2] This competitive inhibition disrupts the phosphorylation cascade, thereby impeding downstream signaling pathways crucial for cancer cell proliferation and survival.

This guide will focus on a potent derivative from this class and compare its efficacy with other known kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs), which are central to cell cycle regulation and are often hyperactivated in cancer.

Featured Kinase Inhibitor: A Potent Pyrazolo[1,5-a]triazine Analog

For the purpose of this guide, we will examine a pyrazolo[1,5-a]triazine derivative, designated here as GP0210 , which has shown remarkable potency against several CDKs.[3][4] This compound serves as an excellent case study to illustrate the therapeutic potential of this chemical class.

Mechanism of Action: Like many kinase inhibitors, GP0210 functions as an ATP-competitive inhibitor. The pyrazolo[1,5-a]triazine core mimics the purine ring of ATP, allowing it to dock into the active site of the kinase. Specific substitutions on this core enhance its affinity and selectivity for target kinases, leading to potent inhibition of their catalytic activity.[3][5]

Comparator Kinase Inhibitors

To provide a comprehensive evaluation, we will compare the efficacy of GP0210 with the following well-established kinase inhibitors:

  • (R)-Roscovitine (Seliciclib): A first-generation 2,6,9-trisubstituted purine analog that has been extensively studied and entered clinical trials for various cancers.[4] It serves as a benchmark for CDK inhibitors.

  • Pyrazolo[1,5-a]pyrimidine Derivatives: This class of compounds, including samuraciclib (ICEC0942), also acts as potent CDK inhibitors and shares a similar heterocyclic core, making for an interesting structural and functional comparison.[5][6][7]

Comparative Efficacy Data

The following table summarizes the in vitro inhibitory activity of GP0210 and comparator compounds against a panel of key Cyclin-Dependent Kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating higher potency.

Kinase TargetGP0210 (IC50, µM)(R)-Roscovitine (IC50, µM)Samuraciclib (ICEC0942) (IC50, nM)
CDK1/cyclin B~0.04~0.16-
CDK2/cyclin A~0.04~0.15-
CDK5/p25~0.04~0.16-
CDK7/cyclin H~0.2~0.45<5
CDK9/cyclin T~0.1~0.15-

Data for GP0210 and (R)-Roscovitine are approximated from comparative data presented in the literature.[4] Data for Samuraciclib is based on its high affinity and selectivity for CDK7.[5]

Interpretation of Efficacy Data: The data clearly indicates that the pyrazolo[1,5-a]triazine derivative, GP0210, exhibits significantly greater potency against CDKs 1, 2, and 5, being approximately 3-5 times more potent than (R)-Roscovitine.[4] While both compounds show activity against CDK7 and CDK9, GP0210 maintains a potency advantage over Roscovitine. Samuraciclib, a pyrazolo[1,5-a]pyrimidine, demonstrates exceptional potency specifically against CDK7, highlighting how modifications to the core scaffold can tune selectivity.[5]

Signaling Pathway: CDK Regulation of the Cell Cycle

The primary mechanism through which these inhibitors exert their anti-cancer effects is by disrupting the cell cycle. CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through the different phases of division. Inhibition of these kinases leads to cell cycle arrest and, ultimately, apoptosis.

Caption: Simplified signaling pathway of cell cycle regulation by CDKs and the points of inhibition by pyrazolo[1,5-a]triazine derivatives.

Experimental Protocols

To enable researchers to validate and expand upon these findings, we provide detailed, step-by-step methodologies for key experiments.

Experimental Workflow Overview

Caption: General experimental workflow for the evaluation of novel kinase inhibitors.

In Vitro Kinase Activity Assay (IC50 Determination)

This protocol describes a common method to determine the concentration at which an inhibitor reduces the activity of a specific kinase by half.

Principle: A purified, active kinase is incubated with its substrate (often a peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a labeled antibody or ATP analog.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific peptide substrate

  • ATP (and [γ-³²P]ATP or similar labeled analog)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., GP0210) and comparator inhibitors

  • 96-well plates

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or phosphorimager

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor and comparator compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer.

    • A fixed concentration of the peptide substrate.

    • The desired concentration of the test inhibitor.

    • A fixed amount of purified kinase enzyme.

  • Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated peptide will bind to the paper, while unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the paper extensively with a dilute acid solution to remove any unbound labeled ATP.

  • Quantification: Measure the amount of radioactivity on the paper using a scintillation counter or phosphorimager.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Self-Validation: This assay directly measures the enzymatic activity of the target kinase, providing a direct readout of the inhibitor's potency. Including a known inhibitor like (R)-Roscovitine as a positive control helps validate the assay's performance. A no-enzyme control and a no-inhibitor (vehicle) control are essential for background correction and determining 100% activity, respectively.

Antiproliferative Activity Assay (MTT Assay)

This cell-based assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., PANC-1 for pancreatic cancer)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitor and comparators

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test inhibitor or vehicle (DMSO).

  • Incubation: Incubate the cells for a specified period, typically 72 hours, to allow for effects on proliferation.[5]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Causality and Self-Validation: This assay provides a robust measure of the inhibitor's overall effect on cancer cell viability. A dose-dependent decrease in viability is indicative of an effective antiproliferative agent. Including a known cytotoxic drug as a positive control and untreated/vehicle-treated cells as negative controls is crucial for validating the results.

Conclusion and Future Directions

The pyrazolo[1,5-a]triazine scaffold represents a highly promising framework for the development of next-generation kinase inhibitors. As demonstrated by compounds like GP0210, this chemical class can yield inhibitors with superior potency compared to established benchmarks like (R)-Roscovitine. The versatility of this scaffold allows for fine-tuning of both potency and selectivity, as seen in the development of highly specific CDK7 inhibitors from the related pyrazolo[1,5-a]pyrimidine class.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective kinase inhibitors, ultimately contributing to the arsenal of targeted therapies for cancer treatment.

References

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the imperative extends beyond mere potency. The successful translation of a promising small molecule from the bench to the clinic hinges on a thorough understanding of its selectivity. Off-target effects can lead to unforeseen toxicity and a narrow therapeutic window, ultimately derailing an otherwise promising drug candidate. This guide provides an in-depth, technical comparison of methodologies for the comprehensive cross-reactivity profiling of novel kinase inhibitors, using the representative compound, 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, as a case study.

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system that has garnered considerable interest from medicinal chemists.[1] Its structural resemblance to biogenic purines makes it a compelling bioisosteric substitute, leading to its exploration in a wide range of biological applications, most notably in the development of kinase inhibitors.[1][4] Given this pedigree, any novel derivative, such as 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, warrants a rigorous assessment of its target engagement and selectivity profile.

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just how to conduct these critical experiments, but why specific choices are made. Every protocol described is designed to be a self-validating system, ensuring the generation of robust and reliable data.

The Imperative of Selectivity: Beyond the Primary Target

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[5][6] This conservation presents a significant challenge in the design of selective inhibitors. A compound that potently inhibits its intended target may also interact with numerous other kinases, leading to a cascade of unintended biological consequences. Therefore, early and comprehensive cross-reactivity profiling is not merely a "box-ticking" exercise but a cornerstone of a successful drug discovery program. It allows for the early identification of potential liabilities and informs structure-activity relationship (SAR) studies to optimize selectivity.

A Multi-pronged Approach to Deconvoluting Target Engagement

No single technique can provide a complete picture of a compound's selectivity. A robust profiling strategy employs a combination of in vitro biochemical assays and cell-based methods to assess target engagement in a more physiologically relevant context. This guide will focus on three complementary, industry-standard techniques:

  • Large-Panel Kinome Scanning: For a broad, initial assessment of selectivity across the kinome.

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement within the complex milieu of a living cell.

  • Affinity Chromatography coupled with Mass Spectrometry: To identify potential off-targets in an unbiased manner.

The following sections will delve into the principles of each technique, provide detailed experimental protocols, and present hypothetical comparative data for 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one against two hypothetical alternative kinase inhibitors: a highly selective compound (Alternative A) and a more promiscuous one (Alternative B).

Kinome Scanning: A Global View of Selectivity

Kinome scanning platforms offer a high-throughput method to assess the interaction of a compound against a large panel of purified kinases.[7][8] These assays typically measure the ability of a test compound to compete with a known, immobilized ligand for the kinase's active site. The results are often reported as the percentage of control inhibition or as a dissociation constant (Kd), providing a quantitative measure of binding affinity.

Experimental Workflow: KINOMEscan® as a Representative Platform

The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay.[9] The core components of this assay are:

  • A DNA-tagged kinase

  • An immobilized, active-site directed ligand

  • The test compound

Compounds that bind to the kinase's active site prevent it from binding to the immobilized ligand, resulting in a lower amount of kinase captured on the solid support. The amount of captured kinase is then quantified using qPCR.[9]

KinomeScan_Workflow cluster_assay Assay Principle cluster_workflow Experimental Steps cluster_output Data Output Kinase DNA-tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Binding Bead Solid Support Ligand->Bead Immobilization Compound Test Compound Compound->Kinase Inhibition Step1 1. Incubate Kinase, Compound, and Ligand Step2 2. Capture on Solid Support Step1->Step2 Step3 3. Wash Unbound Components Step2->Step3 Step4 4. Quantify Bound Kinase via qPCR Step3->Step4 Data Selectivity Profile (% Inhibition or Kd) Step4->Data CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cluster_result Result A 1. Culture Cells B 2. Treat with Compound or Vehicle A->B C 3. Aliquot and Heat (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Separate Soluble & Aggregated Proteins D->E F 6. Quantify Soluble Target Protein E->F G Thermal Shift Curve F->G AffinityChrom_Workflow cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Identification A 1. Immobilize Compound on Solid Support C 3. Incubate Lysate with Immobilized Compound A->C B 2. Prepare Cell Lysate B->C D 4. Wash Away Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Protein Identification by Mass Spectrometry E->F

References

Bridging the Gap: A Comparative Guide to the In Vivo Validation of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating promising in vitro findings for the novel compound, 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, in a robust in vivo setting. The pyrazolo[1,5-a]triazine scaffold has garnered significant interest due to its structural similarity to purines, suggesting a potential for interaction with a wide array of biological targets, including kinases and other enzymes involved in cellular proliferation.[1][2] This document moves beyond a mere recitation of protocols, delving into the scientific rationale behind experimental choices to ensure the generation of reliable and translatable data.

Our focus will be on a hypothetical, yet plausible, scenario where in vitro screening has identified 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one as a potent inhibitor of proliferation in human breast cancer cell lines. The objective of this guide is to meticulously outline the subsequent steps required to assess its anti-tumor efficacy and pharmacodynamic properties in a preclinical animal model, comparing its performance against a standard-of-care chemotherapeutic agent.

The Imperative of In Vivo Validation

While in vitro assays are invaluable for high-throughput screening and initial mechanism of action studies, they lack the complexities of a whole biological system.[3][4] Factors such as drug absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, as well as interactions with the tumor microenvironment and the host's physiological response, can only be evaluated in a living organism.[5][6][7] Therefore, in vivo testing is an indispensable step in the preclinical development of any potential anticancer agent.[3][8]

Strategic Selection of an In Vivo Model: The Human Tumor Xenograft

For the initial in vivo evaluation of an anticancer compound, the human tumor xenograft model is a widely accepted and informative choice.[3][9][10] This model involves the implantation of human cancer cells into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells.[9] This allows for the study of the compound's direct effect on the growth of a human tumor in a living system.

Causality behind the choice:

  • Clinical Relevance: The use of human cancer cell lines allows for the assessment of the compound's activity against a tumor of human origin, providing a more direct correlation to potential clinical efficacy.

  • Established Methodology: Xenograft models are well-characterized, with standardized protocols for tumor implantation, measurement, and data analysis, ensuring reproducibility.[4]

  • Versatility: A wide variety of human cancer cell lines are available, enabling the testing of the compound against different tumor types and subtypes.

For our hypothetical scenario, we will utilize a xenograft model with the MCF-7 human breast cancer cell line, a well-characterized, estrogen-receptor-positive cell line commonly used in breast cancer research.

A Comparative In Vivo Efficacy Study: Experimental Design

A robust experimental design is paramount for obtaining clear and interpretable results. The following design incorporates essential controls and outcome measures:

Experimental Groups:

  • Vehicle Control: This group receives the delivery vehicle for the drug (e.g., saline, DMSO/saline mixture) and serves as the baseline for tumor growth.

  • 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one: The test group receives the compound at one or more dose levels, determined by prior maximum tolerated dose (MTD) studies.

  • Positive Control (Cisplatin): This group receives a standard-of-care chemotherapeutic agent known to be effective against breast cancer. This allows for a direct comparison of the test compound's efficacy against a clinically relevant benchmark.

Key Parameters:

  • Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

  • Tumor Implantation: Subcutaneous injection of MCF-7 cells into the flank of each mouse.

  • Treatment Initiation: Dosing begins when tumors reach a palpable size (e.g., 100-150 mm³).

  • Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) gavage, depending on the compound's solubility and bioavailability.

  • Dosing Schedule: For example, daily for 21 days.

  • Primary Endpoint: Tumor volume, measured bi-weekly with calipers.

  • Secondary Endpoints:

    • Animal body weight (to monitor toxicity).

    • Tumor weight at the end of the study.

    • Overall survival.

Visualizing the Path Forward: Experimental Workflow

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis & Endpoint Assessment A MCF-7 Cell Culture C Subcutaneous Tumor Implantation A->C B Athymic Nude Mice Acclimatization B->C D Tumor Growth to Palpable Size C->D E Randomization into Treatment Groups D->E F Daily Dosing (21 days) E->F G Bi-weekly Tumor Volume & Body Weight Measurement F->G I Pharmacokinetic (PK) Sampling F->I G->F Repeat H Endpoint: Tumor Collection & Weight G->H J Pharmacodynamic (PD) Analysis (e.g., Western Blot) H->J K Statistical Analysis & Reporting H->K I->K J->K

Caption: Workflow for in vivo validation of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one.

Unveiling the Mechanism: Pharmacokinetic and Pharmacodynamic Analysis

Understanding how a compound behaves in the body (pharmacokinetics) and its effect on the target (pharmacodynamics) is crucial for its development.[5][6][7]

Pharmacokinetic (PK) Analysis:

  • Objective: To determine the concentration of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one in the plasma and tumor tissue over time.

  • Methodology: At specified time points after the final dose, blood and tumor samples are collected from a subset of animals. The concentration of the compound is then quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Pharmacodynamic (PD) Analysis:

  • Objective: To confirm that the compound is hitting its intended target in the tumor tissue and modulating the downstream signaling pathway.

  • Hypothetical Target: Based on the pyrazolo[1,5-a]pyrimidine scaffold's known kinase inhibitory activity, we hypothesize that our compound inhibits a key kinase in a pro-proliferative signaling pathway, such as the PI3K/Akt/mTOR pathway.[11]

  • Methodology: Tumor lysates are analyzed by Western blotting to measure the levels of the target kinase and its phosphorylated (activated) form, as well as downstream signaling proteins. A reduction in the phosphorylation of the target and its downstream effectors would provide evidence of target engagement.

A Glimpse into a Potential Target: The PI3K/Akt/mTOR Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits inhibitor of translation Compound 2-methyl-1H,4H-pyrazolo [1,5-a]triazin-4-one Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by the test compound.

Comparative Performance Metrics

The following table presents a template for summarizing the comparative efficacy and toxicity data that would be generated from the proposed in vivo study.

ParameterVehicle Control2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one (50 mg/kg)Cisplatin (5 mg/kg)
Final Tumor Volume (mm³) 1500 ± 250450 ± 120600 ± 150
Tumor Growth Inhibition (%) 07060
Final Body Weight Change (%) +5-2-10
Median Survival (days) 30>6045

Detailed Experimental Protocols

Protocol 1: Human Breast Cancer Xenograft Model
  • Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.

  • Cell Preparation: Cells are harvested, washed, and resuspended in a sterile, serum-free medium/Matrigel mixture at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: 0.1 mL of the cell suspension (5 x 10⁶ cells) is injected subcutaneously into the right flank of each athymic nude mouse.

  • Tumor Monitoring: Tumors are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Treatment: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups and dosing is initiated as per the experimental design.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the first sign of significant morbidity. Tumors are excised and weighed.

Protocol 2: Western Blot Analysis for Phospho-Akt
  • Tumor Homogenization: A portion of the excised tumor is snap-frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of Akt (p-Akt). A separate membrane is incubated with an antibody for total Akt to serve as a loading control.

  • Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

  • Analysis: The band intensities for p-Akt are normalized to the total Akt bands to determine the relative level of Akt phosphorylation in each treatment group.

Conclusion

The transition from a promising in vitro hit to a viable in vivo candidate is a challenging yet critical phase in drug discovery. This guide provides a scientifically grounded, comprehensive framework for the in vivo validation of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one. By employing a robust xenograft model, incorporating appropriate controls, and conducting thorough pharmacokinetic and pharmacodynamic analyses, researchers can generate the high-quality data necessary to make informed decisions about the future development of this and other novel therapeutic agents. The principles and methodologies outlined herein are designed to ensure scientific integrity and maximize the potential for successful translation of preclinical findings to the clinic.

References

A Comparative Analysis of Pyrazolo[1,5-a]triazines and Pyrazolo[1,5-a]pyrimidines: Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as frameworks for potent and selective therapeutics is perpetual. Among these, fused pyrazole systems have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to function as effective biomimetics. This guide provides an in-depth comparative analysis of two prominent classes of such compounds: pyrazolo[1,5-a]triazines and pyrazolo[1,5-a]pyrimidines. We will explore their synthesis, chemical properties, and critically, their applications in drug discovery, supported by experimental data and established protocols.

Core Structural Features: A Tale of Two Rings

At the heart of this comparison lie the distinct yet related bicyclic structures of pyrazolo[1,5-a]triazines and pyrazolo[1,5-a]pyrimidines. Both share a common pyrazole ring fused to a six-membered nitrogen-containing ring. The key distinction lies in the nature of this second ring: a triazine ring in the former and a pyrimidine ring in the latter.

The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with several approved drugs featuring this core.[1] Its unique arrangement of nitrogen atoms facilitates interactions with various biological targets, particularly the ATP-binding pocket of kinases.[2][3]

Conversely, the pyrazolo[1,5-a][2][4][5]triazine system, an isostere of purine, has also attracted considerable interest.[4][6] This nitrogen-rich core has been extensively developed as a bioisosteric substitute for biogenic purines like adenine and guanine, making it a promising scaffold for developing agents that target purinergic signaling pathways and enzymes involved in purine metabolism.[4][6][7]

Synthesis Strategies: Building the Bicyclic Core

The construction of these fused heterocyclic systems is a cornerstone of their development. While various synthetic routes exist, a common and versatile approach for both scaffolds involves the cyclocondensation of a 5-aminopyrazole precursor with a suitable three-carbon electrophile.

Synthesis of Pyrazolo[1,5-a]pyrimidines

A prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the reaction of 3-amino-1H-pyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[2] This reaction generally proceeds with good regioselectivity. Microwave-assisted synthesis has also been employed to improve reaction times and yields.[2]

Experimental Protocol: Synthesis of a 3-phenylpyrazolo[1,5-a]pyrimidinone Derivative

This protocol is adapted from a method described for the synthesis of Pim-1 kinase inhibitors.[8]

  • Step 1: Preparation of 4-phenyl-1H-pyrazol-5-amine. To a solution of the corresponding acrylonitrile derivative and hydrazine in ethanol, add glacial acetic acid. The 4-phenyl-1H-pyrazol-5-amine is typically formed in near-quantitative yield.[8]

  • Step 2: Cyclization. The 4-phenyl-1H-pyrazol-5-amine is then cyclized with a suitable Michael acceptor, such as N-methyl uracil, in the presence of a base like sodium ethoxide in ethanol to yield the key 3-phenylpyrazolo[1,5-a]pyrimidinone intermediate.[8]

  • Step 3: Chlorination. The resulting pyrimidone is chlorinated using a reagent like phosphorus oxychloride (POCl₃) to provide a 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine, which can be further functionalized.[8]

G cluster_synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine acrylonitrile Aryl-substituted acrylonitrile aminopyrazole 4-Aryl-1H-pyrazol-5-amine acrylonitrile->aminopyrazole Hydrazine, Acetic Acid pyrimidinone 3-Arylpyrazolo[1,5-a]pyrimidinone aminopyrazole->pyrimidinone Base (NaOEt) michael_acceptor Michael Acceptor (e.g., N-methyl uracil) michael_acceptor->pyrimidinone chloro_pyrimidine 5-Chloro-3-arylpyrazolo[1,5-a]pyrimidine pyrimidinone->chloro_pyrimidine POCl3

Caption: Synthetic pathway for a pyrazolo[1,5-a]pyrimidine derivative.

Synthesis of Pyrazolo[1,5-a]triazines

The synthesis of pyrazolo[1,5-a][2][4][5]triazines often involves the annelation of the 1,3,5-triazine ring onto a pre-existing pyrazole scaffold.[6] A common strategy is the reaction of 5-aminopyrazoles with reagents that provide the remaining carbon and nitrogen atoms of the triazine ring.[6] Microwave-assisted sequential one-pot syntheses have been developed to streamline this process, saving time and reducing waste.[9]

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a][2][4][5]triazine Derivative

This protocol is based on a microwave-assisted sequential one-pot synthesis.[9]

  • Step 1: Formation of the Thiourea Intermediate. 5-Aminopyrazole is reacted with ethoxycarbonyl isothiocyanate in a microwave vial to form the corresponding N-carbetoxythiourea intermediate.[4]

  • Step 2: Cyclization and S-methylation. The intermediate is then cyclized and S-methylated in a one-pot fashion to yield a 2-(methylsulfanyl)pyrazolo[1,5-a][2][4][5]triazin-4(3H)-one.[9]

  • Step 3: Further Functionalization. This intermediate can then undergo further reactions, such as chlorination and substitution, to introduce diversity at various positions of the scaffold.[9]

G cluster_synthesis Synthesis of Pyrazolo[1,5-a]triazine aminopyrazole 5-Aminopyrazole thiourea N-Carbetoxythiourea Intermediate aminopyrazole->thiourea Microwave isothiocyanate Ethoxycarbonyl isothiocyanate isothiocyanate->thiourea triazinone 2-(Methylsulfanyl)pyrazolo[1,5-a] [1,3,5]triazin-4(3H)-one thiourea->triazinone Cyclization & S-methylation

Caption: One-pot synthesis of a pyrazolo[1,5-a]triazine derivative.

Comparative Biological Activities: A Focus on Kinase Inhibition

Both pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]triazines have demonstrated a broad spectrum of biological activities. However, their most prominent and extensively studied application is in the realm of protein kinase inhibition, a critical area in cancer therapy.[2][3][4]

G cluster_pathway Mechanism of Kinase Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Binds to ATP pocket Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Inhibitor Pyrazolo-fused Inhibitor Inhibitor->Kinase Competitively binds to ATP pocket Substrate Substrate Protein Substrate->Phosphorylated_Substrate Cell_Signaling Aberrant Cell Signaling Phosphorylated_Substrate->Cell_Signaling

Caption: Competitive inhibition of protein kinases.

Pyrazolo[1,5-a]pyrimidines: Potent and Versatile Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors (PKIs).[2][3] These compounds often act as ATP-competitive inhibitors, leveraging their structural features to mimic ATP and bind to the kinase's ATP-binding pocket.[3]

Key Kinase Targets:

  • EGFR, B-Raf, and MEK: Derivatives have shown promise in treating non-small cell lung cancer (NSCLC) and melanoma by targeting these kinases.[3]

  • Pim-1 Kinase: Systematic modifications of the pyrazolo[1,5-a]pyrimidine core have led to potent and selective inhibitors of Pim-1 kinase.[8]

  • Tropomyosin Receptor Kinases (Trks): This scaffold is prominent in Trk inhibitors, with marketed drugs like Larotrectinib and Entrectinib featuring this core for the treatment of solid tumors.[1][10]

  • CDK9: Novel pyrazolo[1,5-a]pyrimidines have been discovered as inhibitors of CDK9, a target of emerging interest in cancer therapy.[11]

Pyrazolo[1,5-a]triazines: Purine Isosteres Targeting Key Enzymes

The structural similarity of pyrazolo[1,5-a][2][4][5]triazines to purines has made them attractive candidates for targeting enzymes that interact with purine-based substrates.[4][7]

Key Biological Targets:

  • Cyclin-Dependent Kinases (CDKs): Novel derivatives have been designed as inhibitors of CDK2 and CDK7, which are implicated in a wide variety of human malignancies.[5][12][13]

  • Protein Kinase CK2: Structure-based design has yielded potent picomolar inhibitors of CK2 with cytotoxic activity against cancer cell lines.[14][15]

  • Corticotropin-Releasing Factor Receptor-1 (CRF1): 8-(substituted pyridyl)pyrazolo[1,5-a]-1,3,5-triazines have been developed as potent and orally bioavailable CRF1 receptor antagonists for potential use as anxiolytic or antidepressant drugs.[16][17]

  • Thymidine Phosphorylase (TP): Pyrazolo[1,5-a][2][4][5]triazin-2-thioxo-4-ones have been identified as potent inhibitors of TP, an enzyme that promotes tumor growth and metastasis.[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of both scaffolds is highly dependent on the nature and position of substituents.

For pyrazolo[1,5-a]pyrimidines , SAR studies have highlighted the importance of substituents at various positions for kinase inhibitory activity.[3] For instance, in the development of Pim-1 inhibitors, systematic modifications around the core were crucial for improving in vitro potency.[8] Similarly, for antitubercular agents, a focused library of analogues helped identify key pharmacophoric features.[19][20][21]

In the case of pyrazolo[1,5-a]triazines , SAR studies on CRF1 antagonists revealed that the introduction of a 2-methyl-6-methoxypyrid-3-yl group at the 8-position improved physical properties and efficacy.[16] For CDK inhibitors, bioisosteric replacement of the purine ring in roscovitine with a pyrazolo[1,5-a]-1,3,5-triazine scaffold led to a significant increase in potency.[13]

Comparative Data Summary

FeaturePyrazolo[1,5-a]pyrimidinesPyrazolo[1,5-a]triazines
Core Structure Fused pyrazole and pyrimidine ringsFused pyrazole and triazine rings
Common Synthesis Cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds[2]Annelation of a triazine ring onto a pyrazole scaffold[6]
Primary Biological Role Potent and versatile protein kinase inhibitors[2][3]Purine bioisosteres targeting various enzymes and receptors[4][7]
Key Kinase Targets EGFR, B-Raf, MEK, Pim-1, Trks, CDK9[1][3][8][11]CDKs (CDK2, CDK7), CK2[5][12][13]
Other Notable Targets Mycobacterium tuberculosis[19][20]CRF1 receptor, Thymidine Phosphorylase[16][18]
Marketed Drugs Yes (e.g., Larotrectinib, Entrectinib)[1]Fewer examples in clinical use

Conclusion and Future Directions

Both pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]triazines represent highly valuable scaffolds in drug discovery. Pyrazolo[1,5-a]pyrimidines have a proven track record, particularly as kinase inhibitors, with several compounds reaching the market. Their synthetic accessibility and the extensive SAR knowledge make them a continued focus for the development of new anticancer agents.

Pyrazolo[1,5-a]triazines, with their strong purine isosterism, offer a compelling strategy for targeting a diverse range of enzymes and receptors. While perhaps less clinically advanced than their pyrimidine counterparts, the potent and selective inhibitors emerging from this class, especially against challenging targets like CDKs, highlight their immense potential.

Future research will likely focus on the development of more selective inhibitors from both classes to minimize off-target effects and overcome drug resistance.[3] The exploration of novel synthetic methodologies that allow for greater structural diversification will also be crucial in unlocking the full therapeutic potential of these remarkable heterocyclic systems.

References

Independent Verification of the Synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the independent verification of synthetic routes to novel heterocyclic compounds is of paramount importance. The reproducibility of a synthesis is the cornerstone of further investigation into a molecule's biological activity. This guide provides an in-depth technical comparison of synthetic methodologies for 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, a member of the promising pyrazolo[1,5-a][1][2][3]triazine class of compounds, which are recognized as purine bioisosteres with a wide range of therapeutic potential.[3][4] This document serves as a practical resource for researchers, offering detailed protocols, comparative data, and the underlying scientific rationale for the experimental choices.

The Critical Role of Independent Synthesis Verification

Before delving into specific synthetic protocols, it is crucial to understand the significance of independent verification. The process of synthesizing a compound in a different laboratory setting, by a different team of researchers, serves several critical functions:

  • Confirms the Chemical Structure: Independent synthesis and characterization provide unequivocal proof of the assigned chemical structure, mitigating the risk of erroneous biological data attribution.

  • Validates the Synthetic Route: It confirms the feasibility and robustness of the published synthetic pathway, identifying any potential pitfalls or unstated critical parameters.

  • Ensures Scalability and Reproducibility: A readily reproducible synthesis is a prerequisite for the production of sufficient quantities of the compound for extensive biological screening and preclinical development.

  • Fosters Scientific Trust and Collaboration: The ability of the broader scientific community to replicate published findings is fundamental to the advancement of the field.

This guide will now detail two distinct synthetic approaches to a pyrazolo[1,5-a]triazin-4-one core, providing the necessary information for their independent verification and comparison.

Method 1: Classical Thermal Cyclization Approach

This approach is a conventional and widely utilized method for the synthesis of the pyrazolo[1,5-a][1][2][3]triazine scaffold.[3] It typically involves the reaction of a 5-aminopyrazole precursor with a suitable cyclizing agent, followed by functional group modifications.

Experimental Protocol

Step 1: Synthesis of 3-methyl-1H-pyrazol-5-amine

A solution of ethyl 3-amino-4-cyanocrotonate (1 equivalent) in ethanol is treated with hydrazine hydrate (1.1 equivalents). The mixture is refluxed for 4-6 hours. Upon cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-methyl-1H-pyrazol-5-amine.

Causality: The use of hydrazine hydrate allows for the cyclization of the α,β-unsaturated nitrile to form the pyrazole ring. Ethanol serves as a suitable solvent for both reactants and facilitates the reaction at reflux temperature.

Step 2: Synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

3-methyl-1H-pyrazol-5-amine (1 equivalent) and urea (1.2 equivalents) are intimately mixed and heated at 180-200 °C in an oil bath for 2-3 hours. The reaction mixture solidifies upon cooling. The solid is then triturated with hot water, filtered, and recrystallized from ethanol to afford pure 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one.

Causality: At elevated temperatures, urea decomposes to generate isocyanic acid, which then reacts with the 5-aminopyrazole in a cyclocondensation reaction to form the triazinone ring. The high temperature is necessary to overcome the activation energy for this process.

Characterization and Verification

The synthesized compound should be subjected to a battery of analytical techniques to confirm its identity and purity:[1][5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include a methyl singlet, aromatic protons, and an NH proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments within the molecule, including the carbonyl carbon of the triazinone ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the C=O stretch of the lactam and N-H stretching vibrations.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the target compound (C₆H₆N₄O).[6]

Method 2: Microwave-Assisted One-Pot Synthesis

This modern approach leverages the efficiency of microwave irradiation to accelerate reaction times and often improve yields.[3] A one-pot synthesis further enhances efficiency by minimizing intermediate workup and purification steps.

Experimental Protocol

One-Pot Synthesis of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

In a microwave-safe vessel, 3-methyl-1H-pyrazol-5-amine (1 equivalent), ethyl cyanoformate (1.1 equivalents), and a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are suspended in a high-boiling point solvent like N,N-dimethylformamide (DMF). The vessel is sealed and subjected to microwave irradiation at 150 °C for 15-20 minutes. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the final product.

Causality: Microwave heating provides rapid and uniform heating of the reaction mixture, significantly reducing the reaction time compared to conventional heating.[3] Ethyl cyanoformate serves as a more reactive cyclizing agent than urea at lower temperatures. DBU acts as a catalyst to facilitate the initial nucleophilic attack and subsequent cyclization. The one-pot nature of this reaction streamlines the synthetic process.

Characterization and Verification

The analytical techniques for verification are identical to those described for Method 1 (¹H NMR, ¹³C NMR, FTIR, MS, and Elemental Analysis). The spectroscopic data obtained should be identical for the products from both synthetic routes, thus providing independent verification of the chemical structure.

Comparative Analysis

ParameterMethod 1: Classical Thermal CyclizationMethod 2: Microwave-Assisted One-Pot Synthesis
Reaction Time 6-9 hours15-20 minutes
Temperature 180-200 °C150 °C
Typical Yield 60-70%75-85%
Energy Consumption HighLow
Scalability Readily scalableScalability can be challenging with some microwave reactors
Environmental Impact Higher energy usageMore "green" due to reduced energy and time[5]
Reagents Readily available and inexpensive (urea)More specialized reagent (ethyl cyanoformate)

Visualizing the Synthetic Workflows

G cluster_0 Method 1: Classical Thermal Cyclization cluster_1 Method 2: Microwave-Assisted One-Pot Synthesis A 3-methyl-1H-pyrazol-5-amine C Heat (180-200 °C) A->C B Urea B->C D 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one C->D E 3-methyl-1H-pyrazol-5-amine G Microwave (150 °C, DBU, DMF) E->G F Ethyl Cyanoformate F->G H 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one G->H

Caption: Comparative workflow of classical and microwave-assisted synthesis.

Logical Relationship of Verification Steps

G A Proposed Synthesis B Execution of Synthesis Protocol A->B C Purification of Crude Product B->C D Spectroscopic Analysis (NMR, IR, MS) C->D E Elemental Analysis C->E F Comparison with Expected Data D->F E->F G Structure Verified F->G Data Match H Structure Not Verified F->H Data Mismatch

Caption: Logical flow for the independent verification of a chemical synthesis.

Conclusion

This guide has presented two distinct and viable synthetic routes for the preparation of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one. The classical thermal cyclization method offers simplicity and scalability with readily available reagents, while the microwave-assisted one-pot synthesis provides a more rapid and energy-efficient alternative, often with higher yields. Both methods, when followed by the rigorous analytical verification outlined, will lead to the unambiguous confirmation of the target compound's structure. For research and drug development professionals, the choice of synthetic route will depend on the specific requirements of their project, including scale, available equipment, and time constraints. The ability to independently verify these syntheses is a testament to the robustness of modern synthetic and analytical chemistry, paving the way for further exploration of the pharmacological potential of this important class of heterocyclic compounds.

References

A Researcher's Guide to Assessing the Kinase Selectivity of Pyrazolo[1,5-a]triazine Analogs: A Case Study on CDK Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous evaluation. A critical milestone in this process is the comprehensive assessment of a compound's selectivity for its intended biological target. This guide provides an in-depth, technically-focused framework for evaluating the selectivity of kinase inhibitors based on the pyrazolo[1,5-a]triazine scaffold, a known purine bioisostere with significant therapeutic potential.[1][2]

While the specific compound "2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one" lacks extensive public documentation, the broader class of pyrazolo[1,5-a]triazines and their pyrimidine bioisosteres have demonstrated potent inhibitory activity against various protein kinases.[3][4] Notably, this scaffold has been successfully employed in the development of inhibitors for Cyclin-Dependent Kinases (CDKs), a family of enzymes crucial for cell cycle regulation and a key target in oncology.[1][5][6][7][8]

This guide will therefore utilize a representative pyrazolo[1,5-a]triazine-based CDK inhibitor as a case study to illustrate the principles and methodologies for assessing kinase selectivity. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases share a high degree of structural similarity, particularly in the ATP-binding pocket where most small molecule inhibitors exert their effects. This homology presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a thorough understanding of a compound's selectivity profile across the human kinome is not merely a regulatory requirement but a fundamental aspect of rational drug design.

Our case study will focus on a hypothetical pyrazolo[1,5-a]triazine analog, hereafter referred to as "PZ-CDKi," designed to target a specific Cyclin-Dependent Kinase, for instance, CDK2. The principles and workflows described are, however, broadly applicable to other kinase targets.

A Multi-tiered Approach to Selectivity Profiling

A robust assessment of selectivity involves a tiered approach, beginning with broad, high-throughput screens and progressing to more focused, in-depth cellular and functional assays.

G cluster_0 Tier 1: Initial Broad Kinome Screen cluster_1 Tier 2: Potency Determination for Hits cluster_2 Tier 3: Cellular Target Engagement & Functional Assays T1_Biochem Biochemical Kinome Panel (e.g., 400+ kinases) T1_Conc Single High Concentration (e.g., 1 or 10 µM) T1_Biochem->T1_Conc identifies initial hits T2_IC50 Biochemical IC50 Determination (Dose-Response Curves) T1_Conc->T2_IC50 for hits from Tier 1 T3_Cell_Engage Cellular Target Engagement (e.g., NanoBRET™, CETSA®) T2_IC50->T3_Cell_Engage confirms on-target activity in cells T3_Func Functional Cellular Assays (e.g., Phospho-protein levels, Cell Cycle Analysis) T2_IC50->T3_Func evaluates downstream effects

Figure 1: A tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: Broad Kinome Profiling - Casting a Wide Net

The initial step is to screen PZ-CDKi against a large, representative panel of the human kinome at a single, high concentration (e.g., 1 or 10 µM). This provides a global view of the compound's inhibitory potential and identifies potential off-targets.

Experimental Protocol: Radiometric Kinase Assay

The radiometric assay is considered the "gold standard" for its direct measurement of substrate phosphorylation.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well filter plate, combine the kinase, a suitable substrate, and PZ-CDKi (or vehicle control).

  • Initiation: Start the reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding an acidic solution (e.g., phosphoric acid).

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.

Causality Behind Choices:

  • [γ-³³P]ATP: Preferred over ³²P for its lower energy, resulting in reduced handling risks and less signal bleed between wells.

  • Filter Plates: Allow for efficient separation of the phosphorylated substrate from the free radiolabeled ATP.

Tier 2: Determining Potency - From Hits to IC50 Values

Any kinase exhibiting significant inhibition (e.g., >70%) in the Tier 1 screen should be further investigated to determine the half-maximal inhibitory concentration (IC50). This involves generating a dose-response curve.

Data Presentation: Comparative IC50 Values

The results of these assays are best presented in a clear, tabular format to facilitate comparison.

Kinase TargetPZ-CDKi IC50 (nM)Reference Inhibitor (e.g., Roscovitine) IC50 (nM)Selectivity Ratio (Off-target IC50 / On-target IC50)
CDK2 (Primary Target) 50 200 -
CDK11503003
CDK54005008
CDK7>10,0001,500>200
PIM12,500>10,00050
GSK3β>10,000>10,000>200
...additional off-targets.........

Interpretation: A higher selectivity ratio indicates greater selectivity for the primary target. In this hypothetical example, PZ-CDKi shows good selectivity against CDK7 and GSK3β but less selectivity against CDK1 and CDK5.

Tier 3: Cellular Validation - Moving Beyond the Test Tube

Biochemical assays, while essential, do not fully recapitulate the complex environment of a living cell. Cellular assays are crucial to confirm that the compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and exert a functional effect.

Experimental Protocol: NanoBRET™ Target Engagement Assay

Principle: This assay measures the binding of a compound to its target kinase in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Plating: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Add serial dilutions of PZ-CDKi to the cells.

  • Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate.

  • Signal Detection: Measure the BRET signal using a luminometer capable of detecting two wavelengths simultaneously.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.

Causality Behind Choices:

  • Live Cells: Provides a more physiologically relevant assessment of target binding, accounting for cell permeability and intracellular ATP competition.

  • BRET: A highly sensitive and quantitative method for measuring protein-ligand interactions in real-time.

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

Functional Cellular Assays

To confirm that target engagement translates into a functional cellular response, downstream signaling pathways should be investigated. For a CDK2 inhibitor, relevant assays include:

  • Phospho-Rb Western Blot: CDK2 phosphorylates the Retinoblastoma protein (Rb). A selective CDK2 inhibitor should decrease the levels of phosphorylated Rb (pRb).

  • Cell Cycle Analysis: Inhibition of CDK2 is expected to cause cell cycle arrest, typically at the G1/S transition. This can be quantified by flow cytometry of propidium iodide-stained cells.

Conclusion: A Holistic View of Selectivity

The assessment of kinase inhibitor selectivity is a multifaceted process that requires a combination of biochemical and cell-based assays. By employing a tiered approach, researchers can efficiently identify potent and selective compounds, minimizing the risk of off-target effects and accelerating the development of novel therapeutics. The pyrazolo[1,5-a]triazine scaffold continues to be a promising starting point for the design of novel kinase inhibitors, and the rigorous application of the principles and protocols outlined in this guide will be instrumental in unlocking their full therapeutic potential.

References

Comparative Molecular Modeling of 2-Methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisosteric substitute for purines and appearing in compounds with a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] This guide presents a comprehensive, in-depth framework for the comparative molecular modeling of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, our lead compound, against a rationally designed set of analogs. We will detail an integrated computational workflow, combining molecular docking and molecular dynamics (MD) simulations, to predict and compare the binding affinities and interaction stabilities of these compounds against a key therapeutic target. The methodologies described herein are designed to be self-validating and provide actionable insights for researchers aiming to accelerate the drug discovery process by prioritizing synthesis and in vitro testing of the most promising candidates.

Introduction: The Scientific Rationale

The pyrazolo[1,5-a]triazine core is a nitrogen-rich heterocycle that has garnered significant interest due to its structural similarity to endogenous purines like adenine and guanine.[1] This mimicry allows compounds based on this scaffold to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][4] Derivatives have been investigated for their potential as anticancer agents, phosphodiesterase (PDE) inhibitors, and modulators of cytotoxic T lymphocyte activity.[2][4][5][6][7]

Our lead compound, 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one, serves as a foundational structure for this investigation. The central hypothesis is that targeted modifications to this scaffold can significantly enhance its binding affinity and selectivity for a specific protein target. However, synthesizing and screening a large library of analogs is a resource-intensive process.

This is where comparative molecular modeling becomes indispensable. By employing a rigorous in silico approach, we can:

  • Predict Binding Affinity: Computationally estimate how strongly each analog will bind to the target protein.

  • Elucidate Structure-Activity Relationships (SAR): Understand how specific chemical modifications influence binding interactions at the atomic level.

  • Prioritize Synthesis: Identify a smaller, more promising set of analogs for chemical synthesis and subsequent experimental validation.

  • Guide Lead Optimization: Provide a rational basis for future modifications to further improve potency and drug-like properties.

For the purpose of this guide, we will focus on Phosphodiesterase 5A (PDE5A) as the therapeutic target. PDE5A is a well-validated drug target, and its inhibition is a key mechanism for treating conditions like erectile dysfunction and pulmonary hypertension.[8][9] Several pyrazole-based heterocyclic compounds have shown activity against various PDE isoforms, making PDE5A a highly relevant target for our pyrazolo[1,5-a]triazin-4-one series.[5][6][8][9]

The In Silico Experimental Framework

Our comparative analysis is built upon a multi-stage computational workflow. Each stage is designed to filter and refine our understanding of the ligand-protein interactions, moving from rapid, high-throughput screening to more computationally intensive and accurate predictions of complex stability.

G cluster_0 Pillar 1: Ligand & Target Preparation cluster_1 Pillar 2: Binding Pose & Affinity Prediction cluster_2 Pillar 3: Stability & Dynamic Interaction Analysis cluster_3 Pillar 4: Data Synthesis & Prioritization L Ligand Design (Parent + Analogs) D Molecular Docking (AutoDock Vina) - Predict Binding Poses - Calculate Binding Affinity L->D Prepared Ligands T Target Selection (PDE5A) & PDB Structure Preparation T->D Prepared Receptor MD Molecular Dynamics Simulation (GROMACS) - Assess Complex Stability (RMSD) - Analyze Dynamic Interactions D->MD Top Scoring Poses A Comparative Analysis - Docking Scores - Binding Interactions - RMSD Trajectories MD->A Simulation Trajectories P Prioritization for Synthesis A->P Data-Driven Decision

Caption: High-level workflow for the comparative molecular modeling study.

Detailed Methodologies & Protocols

This section provides the granular, step-by-step protocols required to execute the comparative modeling study. The causality behind each step is explained to ensure scientific rigor.

Protocol: Ligand Preparation

The quality of the input ligand structures is critical for the accuracy of any modeling study. This protocol ensures that all compounds are in a consistent, energetically favorable state.

  • 2D Structure Sketching:

    • Draw the lead compound (2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one) and a set of at least three analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Rationale: The analogs should be designed to probe the structure-activity relationship. For example:

      • Analog 1 (A1): Replace the 2-methyl group with a larger hydrophobic group (e.g., isopropyl) to probe a potential hydrophobic pocket.

      • Analog 2 (A2): Introduce a hydrogen bond donor/acceptor (e.g., a hydroxyl group on the methyl) to explore polar interactions.

      • Analog 3 (A3): Modify the pyrazolo ring with a halogen (e.g., chlorine) to alter electronic properties and explore halogen bonding.

  • 3D Structure Generation:

    • Convert the 2D sketches into 3D structures using a program like Avogadro or the generation features within Schrödinger Maestro.

  • Geometry Optimization and Energy Minimization:

    • Perform a geometry optimization using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94).

    • Causality: This step ensures the ligand is in a low-energy, realistic conformation before docking, preventing steric clashes or unrealistic bond lengths from biasing the results.

  • File Format Conversion:

    • Save the final, optimized structures in a .pdbqt format, which is required for AutoDock Vina and includes partial charges and rotatable bond information.

Protocol: Target Protein Preparation

Preparing the receptor is as crucial as preparing the ligand. This protocol removes artifacts from the crystal structure and sets it up for docking.

  • Obtain Protein Structure:

    • Download the crystal structure of human PDE5A from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1XOS, which is the catalytic domain in complex with sildenafil.

    • Rationale: Using a structure that is co-crystallized with a known inhibitor helps validate the location and characteristics of the binding site.[10]

  • Initial Cleaning:

    • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

    • Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand (sildenafil).

    • Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (in which case, more advanced water-retaining docking protocols are needed). Removing the original ligand clears the binding site for our new compounds.

  • Prepare the Protein for Docking:

    • Use the Dock Prep tool in UCSF Chimera or the Protein Preparation Wizard in Schrödinger Maestro. This performs several critical functions:

      • Adds missing hydrogen atoms.

      • Assigns partial atomic charges (e.g., AMBER ff14SB).

      • Repairs any missing side chains or loops if necessary.

    • Causality: Docking algorithms rely on proper protonation states and charge assignments to accurately calculate electrostatic and hydrogen bonding interactions.

  • Save in Required Format:

    • Save the cleaned, prepared protein structure as a .pdbqt file for use with AutoDock Vina.

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11][12]

G Input Prepared Ligands (.pdbqt) Prepared Receptor (.pdbqt) Grid Define Search Space (Grid Box Generation) Center on known binding site Input->Grid Vina Run AutoDock Vina - Exhaustive search of poses - Scoring function ranks poses Grid->Vina Output Output: - Binding Affinity (kcal/mol) - Top 9 Binding Poses Vina->Output Analysis Analyze Interactions (PyMOL, LigPlot+) - H-Bonds - Hydrophobic Contacts Output->Analysis

Caption: The molecular docking workflow using AutoDock Vina.

  • Define the Binding Site (Grid Box Generation):

    • Using AutoDock Tools, define a 3D grid box that encompasses the entire binding site. The center of this box should be the geometric center of the co-crystallized ligand (sildenafil) that was removed.

    • Ensure the box is large enough to allow the ligands to rotate and translate freely within the active site (e.g., 25 x 25 x 25 Å).

    • Causality: The grid box limits the search space for the docking algorithm, dramatically increasing computational efficiency.[13] Centering it on a known ligand's position ensures the search is focused on the biologically relevant pocket.[10]

  • Execute Docking Run:

    • Use the AutoDock Vina command-line interface. The command will look similar to this: vina --receptor protein.pdbqt --ligand ligand_A1.pdbqt --config config.txt --out output_A1.pdbqt --log log_A1.txt

    • The config.txt file specifies the coordinates of the grid box center and its dimensions.

    • Rationale: Vina uses a stochastic search algorithm to explore many possible binding poses and a scoring function to estimate the binding affinity for each pose.[13] It outputs multiple poses, typically ranked by score.

  • Analyze Results:

    • Examine the output log file for the binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked pose for each compound in PyMOL or UCSF Chimera. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with the active site residues.

Protocol: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations assess the stability of this pose over time in a simulated physiological environment.[14] This is a crucial step for validating the docking results.

  • System Preparation (using GROMACS): [14][15]

    • Combine Protein-Ligand: Merge the coordinate files of the protein and the top-scoring pose of a ligand into a single complex file.

    • Generate Ligand Topology: Generate topology and parameter files for the ligand using a server like CGenFF or the antechamber tool from AmberTools. This defines the force field parameters for the small molecule.[15]

    • Choose Force Field: Use a standard protein force field like CHARMM36m or AMBER14SB.

    • Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model).

    • Add Ions: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

  • Simulation Execution: [16]

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the complex and the solvent.

    • Equilibration (NVT and NPT):

      • First, equilibrate the system in an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature.

      • Next, equilibrate in an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

      • Causality: This two-step equilibration ensures the system is at the desired temperature and pressure before the production run, mimicking physiological conditions.

    • Production MD: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.

  • Analysis of Trajectory:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for the ligand indicates it remains bound in a stable conformation.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify which parts of the protein are flexible or rigid upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

Comparative Data Analysis & Interpretation

The final step is to synthesize all the generated data into a coherent comparison that can guide experimental work. All quantitative data should be summarized in tables for clarity.

Table 1: Comparative Molecular Docking Results

Compound IDStructure ModificationBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Lead 2-methyl-7.8Gln817, Phe820, Val782
Analog 1 2-isopropyl-8.5Gln817, Phe820, Leu804
Analog 2 2-(hydroxymethyl)-8.1Gln817 (H-bond) , Phe820, Val782
Analog 3 2-methyl, 7-chloro-8.3Gln817, Phe820, Met816

Interpretation: Analog 1 shows the best predicted binding affinity, suggesting the larger isopropyl group makes favorable hydrophobic contact with residue Leu804. Analog 2's improved score over the lead, coupled with a predicted hydrogen bond, indicates a polar interaction that could be exploited.

Table 2: Comparative Molecular Dynamics Stability Metrics (100 ns Simulation)

Compound IDAverage Ligand RMSD (Å)Stability of Key H-Bonds (% of simulation time)Comments
Lead 1.5 ± 0.3N/AStable binding pose maintained.
Analog 1 1.3 ± 0.2N/AVery stable; lower RMSD suggests tighter, less mobile binding.
Analog 2 2.8 ± 0.9Gln817 H-bond: 45%Less stable; the hydroxyl group may be too flexible, leading to conformational instability.
Analog 3 1.6 ± 0.4N/AStable binding pose, comparable to the lead compound.

Interpretation: The MD results reinforce the promise of Analog 1 . Its low and stable RMSD suggests it forms a very stable complex with PDE5A. Conversely, while Analog 2 had a good docking score, its high RMSD in the MD simulation is a red flag, suggesting the initial pose may not be stable over time. This is a critical insight, as it prevents wasting resources on synthesizing a potentially weak binder.

Conclusion & Prioritization for Synthesis

Based on the integrated computational analysis, this guide provides a clear, data-driven prioritization:

  • Highest Priority: Analog 1. It exhibits the best docking score and the highest stability in MD simulations. The prediction of an additional hydrophobic interaction with Leu804 provides a clear, testable hypothesis for its enhanced affinity.

  • Medium Priority: Analog 3. It shows a modest improvement in docking score and maintains stability comparable to the lead compound. This suggests that electronic modification of the core scaffold is a viable strategy.

  • Lowest Priority / Re-design: Analog 2. Despite a favorable docking score, the instability observed during the MD simulation makes it a high-risk candidate. The initial hypothesis of adding a hydrogen bond donor may need to be revisited, perhaps by using a less flexible linker.

This comparative modeling workflow provides a powerful, cost-effective strategy to navigate the complex landscape of medicinal chemistry. By systematically evaluating analogs in silico, research teams can focus their synthetic efforts on compounds with the highest probability of success, accelerating the journey from concept to clinic.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-methyl-1H,4H-pyrazolo[1,5-a]triazin-4-one

Comprehensive Guide to the Proper Disposal of 2-methyl-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-methyl-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one. As a member of the nitrogen-rich pyrazolotriazine class of heterocyclic compounds, this substance is frequently utilized in medicinal chemistry and drug development as a bioisosteric substitute for purines.[4] Due to the absence of a specific Safety Data Sheet (SDS) for this particular derivative, this guide is built upon the known hazard profile of the parent pyrazolo[1,5-a][1][2][3]triazine scaffold and established best practices for hazardous chemical waste management in a laboratory setting, in accordance with regulations set forth by the Environmental Protection Agency (EPA).

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the material's potential hazards. The parent compound, pyrazolo[1,5-a][1][2][3]triazine, is classified with several GHS hazard statements.[5] It is imperative to handle 2-methyl-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one as if it possesses, at a minimum, these same hazards.

Table 1: Presumed Hazard Profile based on Parent Compound

Hazard Class GHS Hazard Statement Description
Acute Toxicity, Oral H302 Harmful if swallowed.[5][6][7]
Skin Irritation H315 Causes skin irritation.[5][7][8]
Eye Irritation H319 Causes serious eye irritation.[5][7][8]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[5][6][7] |

Based on this profile, any waste containing 2-methyl-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one, including pure compound, solutions, and contaminated labware, must be classified as hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), disposal of this waste in regular trash or down the sewer system is strictly prohibited.[1][9]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE to mitigate exposure risks.

  • Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[6][8]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[6]

  • Body Protection : A standard laboratory coat is required. Ensure it is buttoned to provide maximum coverage.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood.[8]

Step-by-Step Waste Collection and Containerization Protocol

Proper containment is critical to prevent environmental release and ensure the safety of all personnel.

Step 1: Select a Compatible Waste Container The container must be chemically compatible with the waste. For solid 2-methyl-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one, the original container is often a suitable choice if it is in good condition.[2] For liquid waste streams (e.g., solutions in organic solvents), use a container designed for liquids, such as a high-density polyethylene (HDPE) jug.[10] The container must be free of damage, not leaking, and have a secure, leak-proof closure.[1][11]

Step 2: Label the Waste Container As soon as the first drop of waste is added, the container must be labeled.[12] The label must include:

  • The words "HAZARDOUS WASTE" .[11][13]

  • The full chemical name: "2-methyl-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one" . Do not use abbreviations or chemical formulas.[13]

  • An accurate estimation of the composition and concentration of the container's contents.

  • The date accumulation started.

Step 3: Segregate Incompatible Chemicals Store the hazardous waste container away from incompatible materials. Based on the triazine structure, this compound should be segregated from strong oxidizing agents. Maintain physical barriers or appropriate storage distances between incompatible waste classes.[1][2]

Step 4: Keep the Container Closed Hazardous waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[2][12][13] Leaving a funnel in an open container is a common but serious violation of safety and regulatory standards.[13]

On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2][13][14]

Table 2: Key Regulatory Requirements for SAAs

Requirement Specification Rationale and Source
Location At or near the point of waste generation. To minimize transport of open waste containers and keep waste under the direct supervision of trained personnel.[9][13]
Volume Limit Up to 55 gallons of hazardous waste. This is a federal limit set by the EPA to prevent large-scale accumulation in unsupervised areas.[14]
Time Limit (Full) Container must be removed within 3 days of being full. To ensure prompt transfer to a central accumulation area and prevent prolonged storage in the lab.[2][13]
Time Limit (Partial) Partially filled containers may remain for up to one year. Allows for efficient collection of waste from ongoing experiments.[2][14]
Containment Use secondary containment (e.g., a tray or bin) for liquid waste. To contain potential spills and prevent them from reaching drains or reacting with other materials.[9][15]

| Inspections | SAA must be inspected weekly for leaks and proper labeling. | Proactive measure to ensure container integrity and compliance.[2] |

Final Disposal Workflow

The ultimate disposal of 2-methyl-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one must be conducted by a licensed professional waste disposal service.[6] Your institution's Environmental Health & Safety (EH&S) office coordinates this process.

  • Request Pickup : Once your waste container is 90% full, submit a chemical waste pickup request to your EH&S department.[13]

  • Documentation : Ensure all necessary documentation is complete as required by your institution and the waste vendor.

  • Transfer : The licensed waste disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, typically via high-temperature incineration for organic compounds.

The following diagram illustrates the decision-making process for the compliant disposal of this chemical waste.

GDisposal Workflow for 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-onestartWaste Generation(e.g., unused reagent, contaminated labware)classifyClassify as Hazardous Waste(Presumed H302, H315, H319, H335)start->classifyselect_containerSelect Compatible Container(Good condition, leak-proof lid)classify->select_containerlabel_containerLabel Container Immediately('HAZARDOUS WASTE', full chemical name, date)select_container->label_containerstore_saaStore in Designated SAA(Segregated, secondary containment for liquids)label_container->store_saamonitorMonitor Container Level & SAA(Weekly inspections)store_saa->monitoris_fullContainer >90% Full?monitor->is_fullis_full->monitorNorequest_pickupRequest Pickup from EH&S(Within 3 days of becoming full)is_full->request_pickupYesehs_pickupEH&S / Licensed Vendor Pickuprequest_pickup->ehs_pickupfinal_disposalTransport to Permitted TSDF(e.g., Incineration)ehs_pickup->final_disposal

Caption: Decision workflow for compliant hazardous waste disposal.

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety and environmental protection.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Control : If safe to do so, prevent the spread of the spill by using absorbent materials. Avoid dust generation for solid spills.

  • Report : Contact your institution's EH&S office immediately for guidance and assistance.

  • Cleanup : Spill cleanup materials must be collected, containerized, and disposed of as hazardous waste.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 2-methyl-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one, protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Comprehensive Safety and Handling Guide: 2-methyl-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-methyl-1H,4H-pyrazolo[1,5-a][1][2][3]triazin-4-one. As this is a specialized chemical, specific toxicological data is limited. Therefore, this guide is built upon a foundation of prudent laboratory practices, hazard information available for the parent compound Pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, and established protocols for handling novel chemical entities.[1][4][5]

Hazard Identification and Risk Assessment

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][7]

  • Skin Irritation (Category 2): Causes skin irritation.[6][8][9]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[6][8][9]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][7][8]

Principle of Prudence: For any new or modified chemical compound where comprehensive toxicological data is absent, it is imperative to assume a higher level of toxicity.[4][5] The introduction of a methyl group may alter the compound's biological activity and toxicological profile. Therefore, all handling procedures must reflect a cautious approach, treating the substance as potentially hazardous through all routes of exposure: inhalation, ingestion, and dermal contact.[10][11]

Personal Protective Equipment (PPE): The Final Barrier

Engineering controls, such as fume hoods, are the primary method of exposure reduction.[5] PPE should be viewed as the final, but critical, line of defense.[10] The selection of PPE must directly address the identified hazards.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Addresses the "Causes serious eye irritation" (H319) hazard and protects against splashes during solution preparation or transfer.[1][3] Safety glasses alone are insufficient.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Mitigates the "Causes skin irritation" (H315) hazard. Double-gloving is recommended, especially for prolonged handling or when working with solutions.[3][7][12]
Body Protection Polyethylene-coated or similar laminate lab coat.Standard cotton lab coats are permeable and do not offer adequate protection against chemical splashes. A non-absorbent, disposable gown is preferred.[12][13]
Footwear Closed-toe, non-perforated shoes.A mandatory requirement for all laboratory work to protect against spills and falling objects.[3][5]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the compound as a powder outside of a certified chemical fume hood to prevent respiratory tract irritation (H335).[8][10]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Selectioncluster_0Risk Assessmentcluster_1PPE ConfigurationStartStart: Handling2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-oneCheckSolidIs the compound asolid/powder?Start->CheckSolidCheckLocationIs handling doneinside a certifiedchemical fume hood?CheckSolid->CheckLocationYesAddRespiratorAdd N95 RespiratorCheckSolid->AddRespiratorNo (Aerosol/Solution)CheckSplashIs there a riskof splashing?CheckLocation->CheckSplashYesCheckLocation->AddRespiratorNoCorePPECore PPE:- Double Nitrile Gloves- Coated Lab Coat- Chemical GogglesCheckSplash->CorePPENoAddFaceShieldAdd Face ShieldCheckSplash->AddFaceShieldFinalPPEFinal PPE AssembledCorePPE->FinalPPEAddFaceShield->CorePPEAddRespirator->CheckLocationEmergency_Responsecluster_0Exposure Eventcluster_1Immediate Actionscluster_2Follow-UpExposureExposure OccursRouteRoute of Exposure?Exposure->RouteSkinSKIN:Flush with water for 15 min.Remove contaminated clothing.Route->SkinSkinEyeEYE:Use eyewash for 15 min.Hold eyelids open.Route->EyeEyeInhalationINHALATION:Move to fresh air.Route->InhalationInhalationIngestionINGESTION:Rinse mouth with water.Do NOT induce vomiting.Route->IngestionIngestionMedicalSeek ImmediateMedical AttentionSkin->MedicalEye->MedicalInhalation->MedicalIngestion->MedicalReportReport to Safety OfficerMedical->Report

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Reactant of Route 2
Reactant of Route 2
2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.